3,5-Dibromo-2-hydroxybenzoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,5-dibromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBZHSOXKROMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062869, DTXSID301184567 | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-55-5, 509092-66-4 | |
| Record name | 3,5-Dibromosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-hydroxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIBROMOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JO5UA21H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,5-Dibromo-2-hydroxybenzoic acid CAS number and molecular weight
An In-Depth Technical Guide to 3,5-Dibromo-2-hydroxybenzoic Acid
Introduction
This compound, also widely known by its synonym 3,5-Dibromosalicylic acid, is a halogenated derivative of salicylic acid. As a Senior Application Scientist, my experience has shown that while this compound may not be a household name, it represents a class of highly versatile intermediates in organic synthesis. Its true value lies in the strategic placement of its functional groups: a carboxylic acid, a hydroxyl group, and two bromine atoms on an aromatic ring. This specific arrangement provides multiple reactive sites, making it a valuable building block for constructing more complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth look at its core properties, synthesis, applications, and handling, grounded in established scientific principles.
The fundamental identifiers for this compound are a CAS Number of 3147-55-5 and a molecular weight of approximately 295.91 g/mol .[1][2]
Part 1: Core Physicochemical Properties and Identification
Accurate identification is the bedrock of any chemical workflow. The key identifiers and physicochemical properties of this compound are summarized below. These data are crucial for everything from reaction setup and solvent selection to analytical characterization and safety assessments.
Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 3147-55-5 | [1][2][3] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 3,5-Dibromosalicylic acid, 2-Hydroxy-3,5-dibromobenzoic acid | [1][3] |
| Molecular Formula | C₇H₄Br₂O₃ | [1][2][5] |
| Molecular Weight | 295.91 g/mol | [1][2] |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)Br | [1][6] |
| InChIKey | BFBZHSOXKROMBG-UHFFFAOYSA-N | [1][3] |
Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Appearance | White powder or needles | [5] |
| Melting Point | 223-224 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether. | [5] |
| Spectroscopic Data | Infrared (IR) and Mass Spectrometry (EI) data are available through the NIST Chemistry WebBook. | [3][7] |
Part 2: Synthesis Methodology: Electrophilic Aromatic Substitution
The most common and logical synthesis of this compound is via the direct bromination of salicylic acid. This is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the aromatic ring.
Causality of the Synthesis
The choice of salicylic acid as the starting material is strategic. The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. When both are present, the powerful activating effect of the hydroxyl group dominates the reaction's outcome. The hydroxyl group directs the incoming bromine electrophiles to the positions ortho and para to it (positions 3 and 5). This inherent electronic guidance makes the synthesis highly efficient and regioselective, leading to the desired 3,5-disubstituted product.
The workflow for this synthesis can be visualized as follows:
Detailed Laboratory Protocol
This protocol is adapted from established methods, including those described in patent literature, to ensure robustness and high yield.[8]
-
Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 mole of salicylic acid in 0.3 to 2.0 liters of an aqueous p-dioxane solvent mixture (containing 10-70% water).
-
Temperature Control: Heat the reaction mixture to a temperature between 50°C and 100°C. Maintaining this temperature is crucial for the reaction rate.[8]
-
Bromine Addition: Slowly add 2.0 to 2.2 molar equivalents of liquid bromine to the stirred reaction mixture via the dropping funnel. The slight excess of bromine ensures the complete conversion of the starting material. The slow addition rate is critical to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Monitoring: Maintain the reaction at temperature with continuous stirring until the characteristic red-brown color of bromine has disappeared, indicating that the reaction is complete.
-
Product Crystallization: Cool the reaction mixture to below 90°C. The product, this compound, is sparingly soluble in the cooled reaction medium and will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining solvent and inorganic byproducts.
-
Drying: Dry the purified product in a vacuum oven to yield this compound as a white crystalline solid.
This self-validating protocol includes visual cues (color change) and clear physical state transitions (precipitation) to monitor progress and confirm successful synthesis before proceeding to analytical confirmation.
Part 3: Applications in Research and Drug Development
The utility of this compound stems from its function as a molecular scaffold. The bromine atoms serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at positions 3 and 5. The hydroxyl and carboxylic acid groups can be used for esterification, amidation, or as directing groups in further reactions.
Scaffold for Drug Discovery
The 2-hydroxybenzoic acid core is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are actively being investigated for novel therapeutic applications. For example, recent research has identified the 2-hydroxybenzoic acid moiety as a crucial "warhead" for designing selective inhibitors of SIRT5, a sirtuin deacetylase enzyme implicated in metabolic diseases and cancer.[9] While this research did not use the 3,5-dibromo derivative directly, it authoritatively establishes the value of the core scaffold. The bromine atoms on our compound of interest provide ideal handles for chemists to rapidly synthesize a library of diverse analogues, modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties for targets like SIRT5 and others.
Precursor for Complex Molecules
This compound serves as a documented starting material for other valuable chemical intermediates, such as 5-nitrosalicylic acid. This highlights its role not just in creating final products, but in building the essential components required for multi-step synthetic campaigns.
Part 4: Safety, Handling, and Disposal
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, its safety profile can be reasonably inferred from structurally similar compounds, such as its isomer 3,5-Dibromo-4-hydroxybenzoic acid. As a halogenated organic acid, it should be handled with care, assuming it is an irritant. It is imperative to consult the specific SDS from your chemical supplier before handling.
Anticipated GHS Hazards
The following hazards are typical for this class of compounds.[10][11][12][13]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from oxidizing agents.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is defined by the strategic interplay of its functional groups. Its straightforward, high-yield synthesis from salicylic acid makes it an accessible building block for a wide range of applications. For researchers in drug development and materials science, it offers a robust scaffold equipped with multiple reactive sites, enabling the efficient construction of complex and novel molecular architectures. Proper understanding of its properties, synthesis, and safe handling procedures is key to unlocking its full potential in the laboratory.
References
- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 4. This compound | CAS 3147-55-5 [matrix-fine-chemicals.com]
- 5. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 6. PubChemLite - this compound (C7H4Br2O3) [pubchemlite.lcsb.uni.lu]
- 7. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 8. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Benzoic acid, 3,5-dibroMo-2,4-dihydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 3,5-Dibromo-4-hydroxybenzoic acid - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-hydroxybenzoic Acid
Introduction
3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-Dibromosalicylic acid, is a halogenated derivative of salicylic acid.[1][2] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on the aromatic ring, makes it a compound of interest in synthetic chemistry and drug development.[1][3] Accurate structural elucidation and purity assessment are paramount for its application, and this is achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering both experimental protocols and detailed interpretation of the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
NMR tube and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]
-
Vortex the vial until the sample is completely dissolved.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[6] Filtering is essential because suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The exact chemical shifts can vary slightly depending on the solvent and concentration. In a typical aromatic region, two doublets would be observed for the two non-equivalent aromatic protons. The hydroxyl and carboxylic acid protons are often broad singlets and their chemical shifts can be highly variable.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronic effects of the substituents. The carboxyl carbon will appear significantly downfield. The carbons attached to the bromine and oxygen atoms will also have characteristic chemical shifts.
Data Summary: NMR
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Variable, broad | Singlet | -COOH |
| ¹H | Variable, broad | Singlet | -OH |
| ¹H | ~7.5-8.5 | Doublet | Aromatic CH |
| ¹H | ~7.5-8.5 | Doublet | Aromatic CH |
| ¹³C | ~165-175 | Singlet | C=O |
| ¹³C | ~150-160 | Singlet | C-OH |
| ¹³C | ~130-140 | Singlet | Aromatic CH |
| ¹³C | ~130-140 | Singlet | Aromatic CH |
| ¹³C | ~110-125 | Singlet | C-Br |
| ¹³C | ~110-125 | Singlet | C-Br |
| ¹³C | ~110-125 | Singlet | Aromatic C-COOH |
Note: The exact chemical shifts can vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[7][8]
Procedure:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of powdered this compound onto the ATR crystal.
-
Apply pressure using the swivel press to ensure good contact between the sample and the crystal.[7]
-
Record the sample spectrum.
-
Clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Causality Behind Experimental Choices: The ATR technique works by passing an IR beam through a crystal, where it undergoes total internal reflection at the crystal-sample interface.[7] An evanescent wave penetrates a few micrometers into the sample, allowing for the measurement of its IR absorption without the need for extensive sample preparation like making KBr pellets.[7][8]
IR Spectral Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
O-H Stretch (Phenolic): A sharper O-H stretching band may be observed around 3200-3600 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group.
-
C=C Stretch (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the phenolic hydroxyl group will appear in the 1210-1320 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region, below 1000 cm⁻¹.
Data Summary: IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |
| ~3200-3600 | Medium, Sharp | O-H Stretch (Phenolic) |
| ~1680-1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| ~1450-1600 | Medium-Weak | C=C Stretch (Aromatic) |
| ~1210-1320 | Strong | C-O Stretch |
| <1000 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Causality Behind Experimental Choices: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[9] This fragmentation is often predictable and provides valuable structural information. Aromatic compounds tend to produce a relatively stable molecular ion peak due to the stability of the aromatic ring.[9]
MS Spectral Interpretation
The mass spectrum of this compound will provide key structural information.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 295.91 g/mol .[1][10] Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks: M⁺ (both ⁷⁹Br), (M+2)⁺ (one ⁷⁹Br and one ⁸¹Br), and (M+4)⁺ (both ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The loss of Br atoms is also a likely fragmentation pathway.
Data Summary: MS
| m/z | Interpretation |
| ~294, 296, 298 | Molecular Ion (M⁺) cluster |
| ~277, 279, 281 | Loss of -OH |
| ~250, 252, 254 | Loss of -COOH |
| ~215, 217 | Loss of Br |
Visualization of Fragmentation
Caption: Proposed EI-MS fragmentation of this compound.
Integrated Spectroscopic Analysis Workflow
The combination of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The following diagram illustrates the logical workflow for this integrated analysis.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The spectroscopic data obtained from NMR, IR, and MS techniques provide complementary information that, when combined, allows for the unequivocal identification and structural confirmation of this compound. This guide has outlined the standard experimental procedures and provided a detailed interpretation of the expected spectral features, serving as a valuable resource for researchers in the fields of chemistry and drug development. The self-validating nature of these combined techniques ensures a high degree of confidence in the analytical results.
References
- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 3. chemscene.com [chemscene.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
Synthesis of 3,5-Dibromo-2-hydroxybenzoic acid from salicylic acid
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid from Salicylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a significant halogenated aromatic compound, starting from salicylic acid. The document details the underlying principles of the electrophilic aromatic substitution mechanism, offers a robust, step-by-step experimental protocol, and discusses critical aspects of product purification, characterization, and safety. This guide is intended as a valuable resource for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.
Introduction and Strategic Importance
This compound, also known as 3,5-Dibromosalicylic acid, is a valuable intermediate in organic synthesis.[1] Its structure, featuring a salicylic acid core with two bromine atoms, makes it a versatile building block for more complex molecules. The presence of bromine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, rendering this compound a point of interest for developing novel pharmaceutical agents and other specialty chemicals.[2]
This guide provides a detailed exploration of its synthesis via the direct bromination of salicylic acid. We will delve into the mechanistic rationale for the reaction's regioselectivity, present a reliable laboratory-scale protocol, and address the critical safety and handling procedures required for the reagents involved.
Reaction Mechanism: An In-depth Analysis
The synthesis of this compound from salicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The outcome of the reaction is dictated by the directing effects of the two functional groups already present on the aromatic ring: the hydroxyl (-OH) group and the carboxyl (-COOH) group.
Pillar of Expertise: Understanding Substituent Effects The key to this synthesis is understanding the powerful activating and directing influence of the hydroxyl group.
-
Hydroxyl Group (-OH): This group is a potent activating group. The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring through resonance, significantly increasing the ring's electron density (nucleophilicity).[3] This makes the ring highly susceptible to attack by electrophiles. Furthermore, the -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
-
Carboxyl Group (-COOH): In contrast, the carboxyl group is a deactivating group. It withdraws electron density from the ring, making it less reactive towards electrophiles. It acts as a meta-director.
In the case of salicylic acid, the activating ortho, para-directing effect of the -OH group overwhelmingly dominates the deactivating, meta-directing effect of the -COOH group. Therefore, electrophilic attack occurs at the positions ortho and para to the hydroxyl group. Since the carboxyl group occupies one of the ortho positions, substitution occurs at the other ortho position (C3) and the para position (C5), leading to the desired 3,5-dibromo product.
The reaction proceeds via the following mechanistic steps:
-
Electrophile Attack: The electron-rich aromatic ring of salicylic acid attacks a bromine molecule (Br₂), which acts as the electrophile. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation: A base (such as a bromide ion or another molecule in the reaction mixture) abstracts a proton from the carbon atom where the bromine has attached.[3]
-
Aromaticity Restoration: The removal of the proton restores the highly stable aromatic system, yielding the brominated product. This process occurs sequentially at positions 3 and 5.
Caption: Mechanism of electrophilic bromination of salicylic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification. Adherence to safety protocols is paramount.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purity |
| Salicylic Acid | 138.12 | 13.8 g | 1.0 | >99% |
| Bromine (Br₂) | 159.81 | 11.0 mL (34.4 g) | 2.15 | >99% |
| Glacial Acetic Acid | 60.05 | ~200 mL | - | ACS Grade |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | - |
| Ethanol | 46.07 | ~150 mL | - | 95% or Absolute |
| Distilled Water | 18.02 | ~1 L | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
1 L beaker
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (graduated cylinders, beakers)
Step-by-Step Synthesis Procedure
-
Setup: In a chemical fume hood, assemble the 500 mL three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Add the magnetic stir bar.
-
Dissolution: Add salicylic acid (13.8 g, 0.1 mol) to the flask, followed by 100 mL of glacial acetic acid. Stir the mixture until the salicylic acid is fully dissolved.
-
Bromine Addition: Carefully measure bromine (11.0 mL, 0.215 mol) and dissolve it in 75 mL of glacial acetic acid in the dropping funnel. Caution: Bromine is highly corrosive and toxic. Perform this step in the fume hood with appropriate PPE.[5]
-
Reaction: Slowly add the bromine solution dropwise to the stirred salicylic acid solution over approximately 60-90 minutes. The reaction is exothermic; use an ice bath to maintain the temperature between 20-30°C if necessary. A precipitate may form during the addition.
-
Completion: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.
-
Precipitation (Workup): Slowly and carefully pour the reaction mixture into a 1 L beaker containing 500 mL of cold distilled water while stirring. A dense, white to off-white precipitate of the crude product will form.
-
Quenching: To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/brown color of bromine in the supernatant disappears and the solution becomes colorless.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water (total ~200-300 mL) to remove acetic acid and inorganic salts.
-
Drying (Crude): Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.
Purification via Recrystallization
-
Transfer the crude, dried solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. It is advisable to start with approximately 100-120 mL of ethanol and heat the mixture gently on a hot plate. Add more hot ethanol in small portions only if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at a moderate temperature (50-60°C) to a constant weight. The expected melting point is 224-227 °C.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₃ | [6] |
| Molecular Weight | 295.91 g/mol | [1][6] |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 224-227 °C | |
| CAS Number | 3147-55-5 | [6] |
-
Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch (from both phenol and carboxylic acid) around 3000-3500 cm⁻¹, a sharp C=O stretch around 1650-1700 cm⁻¹, and C-Br stretches in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct peaks for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[6]
Critical Safety and Handling Protocols
Trustworthiness through Safety: The described protocol is robust only when executed with stringent safety measures. The hazards associated with the primary reagents demand rigorous adherence to safety protocols.
-
Bromine (Br₂):
-
Hazards: Extremely toxic, corrosive, and a strong oxidizing agent. Fatal if inhaled and causes severe, painful burns on skin contact. All manipulations must be conducted within a certified chemical fume hood.
-
PPE: Chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (fluorinated rubber or Viton® are recommended for handling neat bromine) are mandatory.[5]
-
Spills & Exposure: For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][7] Have a bromine spill kit (containing a neutralizer like sodium thiosulfate) readily available.
-
-
Salicylic Acid:
-
Glacial Acetic Acid:
-
Hazards: Corrosive and flammable. Causes severe skin and eye burns.
-
PPE: Handle in a fume hood, wearing appropriate gloves, goggles, and a lab coat.
-
-
Waste Disposal: All halogenated organic waste must be collected in a designated container. Acidic aqueous waste should be neutralized before disposal according to institutional guidelines.
References
- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solved: Outline the mechanism for the bromination of salicylic acid shown in reaction 2 in the fl [Chemistry] [gauthmath.com]
- 4. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 0563 - SALICYLIC ACID [inchem.org]
The Definitive Guide to 3,5-Dibromo-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a versatile organic compound with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications. We will delve into the technical details of its synthesis and explore its role as a building block in the development of novel therapeutic agents and functional materials, supported by established experimental protocols and mechanistic insights.
Nomenclature and Identification: A Compound of Many Names
This compound is known by several synonyms in scientific literature and chemical databases. Establishing a clear understanding of its various identifiers is crucial for accurate information retrieval and unambiguous communication in a research and development setting.
The most commonly used synonym is 3,5-Dibromosalicylic acid .[1][2][3][4] This name emphasizes its structural relationship to salicylic acid (2-hydroxybenzoic acid). Other recognized names include:
-
3,5-Dibrom-2-hydroxy-benzoesäure (German)
-
3,5-dbsa[4]
For precise identification, the following registry numbers and identifiers are assigned to this compound:
-
EC Number: 221-570-9[4]
-
PubChem CID: 18464[4]
-
InChI: 1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)[2][4]
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Br₂O₃ | [1][2][3] |
| Molecular Weight | 295.91 g/mol | [1][3][4] |
| Appearance | White to off-white powder or needles | [3] |
| Melting Point | 223-229 °C | [3][8] |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether. | [3] |
| pKa | Data not readily available in search results. |
Synthesis of this compound: A Step-by-Step Protocol
The primary method for synthesizing this compound is through the electrophilic bromination of salicylic acid.[3] The hydroxyl and carboxyl groups on the salicylic acid ring direct the incoming bromine atoms to the 3 and 5 positions.
Experimental Protocol: Bromination of Salicylic Acid
This protocol is based on established methods for the bromination of phenolic compounds.
Materials:
-
Salicylic acid
-
Elemental bromine (Br₂)
-
Glacial acetic acid
-
Distilled water
-
Sodium bisulfite (optional, for quenching excess bromine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve salicylic acid in glacial acetic acid with magnetic stirring.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Bromination: Slowly add a stoichiometric amount of elemental bromine dissolved in glacial acetic acid to the cooled salicylic acid solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Precipitation: Pour the reaction mixture into a beaker of cold distilled water. A precipitate of this compound will form.
-
Quenching (Optional): If there is a persistent bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any remaining acetic acid and inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain fine, needle-like crystals.
-
Drying: Dry the purified crystals in a vacuum oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial starting material and intermediate in various fields, most notably in the synthesis of pharmaceuticals and as a component in functional materials.
Precursor in Antibiotic Synthesis
One of the significant applications of this compound is as a precursor in the synthesis of certain antibiotics.[8] The bromine atoms can be substituted or transformed to introduce different functional groups, allowing for the construction of more complex molecular architectures with potential biological activity.
Fungicidal and Bactericidal Properties
The copper salt of this compound has been utilized as a fungicide and a bactericide.[8] This suggests that the compound and its derivatives may have inherent antimicrobial properties that can be explored for various applications, including in agriculture and as antiseptics.
Intermediate for Novel Compounds
The reactivity of the bromine atoms and the phenolic hydroxyl group makes this compound a versatile building block for the synthesis of more complex molecules. Further bromination, for instance, can lead to the formation of 2,4,6-tribromophenol after decarboxylation.[8] This reactivity is exploited in combinatorial chemistry to generate libraries of compounds for drug screening and materials science research. It is also a useful starting material for the synthesis of 5-nitrosalicylic acid.[9]
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling this compound.
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a chemical compound with a well-defined profile and significant utility in scientific research and development. Its straightforward synthesis and versatile reactivity make it a valuable precursor for a wide range of applications, from the development of new pharmaceuticals to the creation of functional materials. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 3. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 4. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. PubChemLite - this compound (C7H4Br2O3) [pubchemlite.lcsb.uni.lu]
- 8. 3,5-Dibromsalicylsäure – Wikipedia [de.wikipedia.org]
- 9. This compound | 3147-55-5 | FD71156 [biosynth.com]
The Biological Activity of 3,5-Dibromo-2-hydroxybenzoic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Halogenated Salicylate
3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, is a halogenated derivative of salicylic acid, a cornerstone molecule in pharmacology. Its chemical structure, characterized by a benzoic acid core with a hydroxyl group at position 2 and two bromine atoms at positions 3 and 5, suggests a rich and complex biological activity profile. The strategic placement of these functional groups—the carboxyl and hydroxyl moieties responsible for the foundational activities of salicylates, and the bulky, lipophilic bromine atoms—creates a molecule with unique physicochemical properties that are anticipated to translate into distinct pharmacological effects.
This technical guide provides an in-depth exploration of the known and inferred biological activities of this compound, offering a scientific rationale for its potential as a lead compound in drug discovery. We will delve into its prospective antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, underpinned by an understanding of the structure-activity relationships of benzoic acid derivatives. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these activities, empowering researchers to systematically investigate this promising molecule.
Anticipated Biological Activities and Mechanistic Insights
While direct and extensive research on this compound is emerging, its biological activities can be inferred from its structural relationship to salicylic acid and other halogenated phenolic compounds.
Antimicrobial Activity: A Two-Pronged Attack
Benzoic acid and its derivatives are well-recognized for their antimicrobial properties. The lipophilicity of these compounds allows them to partition into and disrupt the bacterial cell membrane, leading to increased permeability and eventual cell death[1]. The presence of two bromine atoms on the aromatic ring of this compound is expected to significantly enhance its lipophilicity compared to salicylic acid, potentially leading to more potent membrane-disrupting effects.
Furthermore, as a salicylic acid derivative, it may also interfere with key enzymatic processes within the bacterial cell, a known mechanism of action for salicylates. Studies on other brominated phenolic compounds have demonstrated potent antibacterial and antifungal activities, suggesting that the dibromo substitution is a key contributor to antimicrobial efficacy[1]. It is hypothesized that this compound would exhibit inhibitory effects against a range of pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans[1].
Antioxidant Properties: The Role of the Phenolic Hydroxyl Group
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The 2-hydroxybenzoic acid (salicylic acid) scaffold is known to possess antioxidant properties[2]. However, the position of substituents on the benzene ring can significantly influence this activity[2][3]. In some dihydroxybenzoic acids, hydroxyl groups in the ortho and para positions relative to the carboxyl group enhance antioxidant activity, while those in the meta position may reduce it[3][4]. For this compound, the antioxidant potential will be influenced by the electronic effects of the bromine atoms on the hydrogen-donating ability of the phenolic hydroxyl group. While some studies suggest that certain substitutions can lead to pro-oxidant effects, the overall antioxidant capacity needs to be empirically determined[2][5].
Anti-inflammatory Effects: Targeting Key Signaling Pathways
Salicylic acid is the primary active metabolite of aspirin and exerts its well-known anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway[6][7]. Given its structural similarity, this compound is postulated to possess anti-inflammatory properties.
The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. It is plausible that this compound could modulate this pathway, potentially by inhibiting the phosphorylation of IκB, a critical step in NF-κB activation. Additionally, the mitogen-activated protein kinase (MAPK) signaling pathways are also implicated in inflammatory responses, and salicylates have been shown to affect these pathways. The brominated derivative may exhibit enhanced or altered interactions with components of these cascades.
Anticancer Potential: A Multifaceted Approach
Hydroxybenzoic acid derivatives have garnered significant interest for their potential anticancer activities, which are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to induce apoptosis and inhibit cell proliferation[8][9]. Salicylic acid itself has been shown to have anticancer effects against various cancer cell lines[10][11]. The mechanisms are often multifactorial, involving the modulation of signaling pathways that control cell cycle progression and apoptosis. The introduction of bromine atoms can increase the lipophilicity and potentially the cellular uptake of the compound, which may lead to enhanced cytotoxic effects on cancer cells. Studies on other brominated compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further investigation as an anticancer agent[12].
Data Summary of Related Compounds
To provide a quantitative context for the anticipated biological activities of this compound, the following table summarizes the reported activities of structurally related compounds.
| Compound | Biological Activity | Target Organism/Cell Line | Key Performance Metric (IC50/MIC) | Reference |
| Salicylic Acid | Anticancer | A549 (Lung Carcinoma) | IC50 = 6.0 mM | [1][11] |
| 2,4-Dihydroxybenzoic Acid | Antimicrobial | E. coli, S. aureus, C. albicans | MIC = 2 mg/mL | [13] |
| 3,4-Dihydroxybenzoic Acid | Antimicrobial | E. coli, S. aureus, C. albicans | MIC = 2 mg/mL | [13] |
| 3,5-Dihydroxybenzoic Acid | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 4.77 mM | [13] |
| 3,5-Dihydroxybenzoic Acid | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 = 4.25 mM | [13] |
| Brominated Phenols | Antibacterial | Bacillus subtilis, Staphylococcus aureus | MIC = 1 µg/mL |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1 mM).
-
Prepare a working solution of DPPH by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of concentrations of this compound in methanol. A known antioxidant, such as ascorbic acid, should be used as a positive control.
-
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of each concentration of the test compound or control.
-
Add the DPPH working solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Potential Modulation of Inflammatory Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound, as a salicylate derivative, may inhibit this pathway, potentially by interfering with IKK activity or other upstream signaling components.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways involved in inflammation and cellular stress responses. These pathways typically consist of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. Activation of these cascades by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory mediators. Salicylates have been shown to modulate MAPK signaling, and it is plausible that this compound could also exert its anti-inflammatory effects through interaction with components of these pathways, such as p38 or JNK.
Conclusion and Future Directions
This compound presents itself as a molecule of significant interest for drug discovery and development. Its structural features, combining the well-established pharmacophore of salicylic acid with the modulating effects of bromine substitution, provide a strong rationale for its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. While direct experimental data for this specific compound is not yet abundant, the principles of structure-activity relationships guide our understanding and highlight its promise.
The experimental protocols and mechanistic pathways detailed in this guide offer a robust framework for the systematic investigation of this compound. Future research should focus on generating quantitative data on its biological activities, elucidating its precise mechanisms of action, and evaluating its safety and efficacy in preclinical models. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing halogenated salicylate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromosalicylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salicylic acid activates a 48-kD MAP kinase in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 3,5-Dibromo-2-hydroxybenzoic Acid in Modern Research: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of chemical research, the strategic value of a molecule is often defined by its structural features and reactive potential. 3,5-Dibromo-2-hydroxybenzoic acid, a seemingly unassuming derivative of salicylic acid, represents a compelling case study in such strategic value. Its carefully orchestrated arrangement of a carboxylic acid, a hydroxyl group, and two bromine atoms on a benzene ring creates a versatile platform for innovation across medicinal chemistry, organic synthesis, and materials science. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental properties and burgeoning applications of this multifaceted compound. We will delve into its synthesis, explore its known biological activities, and present its utility as a foundational building block for more complex molecular architectures.
Core Molecular Characteristics
This compound, also known as 3,5-dibromosalicylic acid, is a white to off-white crystalline solid.[1] Its core structure is that of salicylic acid, with the addition of two bromine atoms at the 3 and 5 positions of the aromatic ring.[1]
| Property | Value | Source(s) |
| CAS Number | 3147-55-5 | [1][2][3][4] |
| Molecular Formula | C₇H₄Br₂O₃ | [3][4][5] |
| Molecular Weight | 295.91 g/mol | [2][3][5] |
| Melting Point | 223-227 °C | [5][6] |
| Synonyms | 3,5-Dibromosalicylic acid, 2-Hydroxy-3,5-dibromobenzoic acid | [4][5][7] |
The presence of the electron-withdrawing bromine atoms and the hydroxyl and carboxylic acid groups significantly influences the molecule's electronic properties and reactivity. The intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group is a key structural feature.[8][9]
Synthesis of this compound
The primary and most established method for the synthesis of this compound is through the electrophilic bromination of salicylic acid.[5] A general laboratory-scale protocol is outlined below.
Experimental Protocol: Bromination of Salicylic Acid
Objective: To synthesize this compound from salicylic acid.
Materials:
-
Salicylic acid
-
Liquid bromine
-
50% aqueous p-dioxane
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Prepare a slurry of salicylic acid in 50% aqueous p-dioxane in a reaction flask equipped with a stirrer and a dropping funnel.[10]
-
Begin dropwise addition of liquid bromine to the stirred slurry at room temperature. The reaction is exothermic, and the temperature will rise.[10]
-
Control the addition rate to maintain the reaction temperature, which will likely progress between 60-84°C.[10]
-
After the complete addition of bromine (approximately 2 to 2.2 molar equivalents), heat the mixture to reflux for a period to ensure the reaction goes to completion.[10]
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.[10]
-
Collect the crystalline this compound by vacuum filtration.
-
Wash the collected solid with cold water or fresh reaction solvent to remove impurities.[10]
-
Dry the purified product. The resulting product is typically of high purity (>99%).[10]
Causality of Experimental Choices:
-
Aqueous p-dioxane: This solvent system is effective for this reaction as it can dissolve both the polar salicylic acid and the nonpolar bromine, facilitating their interaction.[10]
-
Molar Equivalents of Bromine: Using a slight excess of bromine (2-2.2 equivalents) ensures the complete di-bromination of the salicylic acid.[10]
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the electrophilic aromatic substitution to completion.[10]
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The structural similarity of this compound to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), has prompted investigations into its own biological activities and its use as a scaffold for the development of new therapeutic agents.[6][8][11]
Antimicrobial Activity
This compound has demonstrated notable antibacterial and antifungal properties.[6]
-
Antibacterial Activity: Studies have shown its efficacy against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[6]
-
Antifungal Activity: The compound has also exhibited inhibitory effects against fungal species such as Candida albicans and Aspergillus niger.[6] The mechanism is thought to involve the inhibition of fungal growth and spore germination.[6]
The presence of the bromine atoms is believed to play a crucial role in its antimicrobial potency, a feature also observed in other brominated phenolic compounds isolated from marine sources.
Anti-inflammatory and Antioxidant Potential
As a derivative of salicylic acid, this compound is hypothesized to possess anti-inflammatory and antioxidant properties.[6] Salicylic acid itself exerts its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzyme expression and the modulation of leukocyte function.[11] It is also a known scavenger of reactive oxygen species.[11]
While specific quantitative data for the anti-inflammatory and antioxidant activity of this compound is not extensively documented in publicly available literature, the structural analogy to salicylic acid provides a strong rationale for its potential in these areas. It may act by inhibiting enzymes in the inflammatory pathways or by scavenging free radicals.[6]
Caption: Potential biological activities of this compound.
A Versatile Scaffold for Novel Therapeutics
Perhaps the most significant application of this compound in drug discovery is its role as a versatile starting material for the synthesis of more complex bioactive molecules.[6] The reactive sites on the molecule—the carboxylic acid, the hydroxyl group, and the two bromine atoms—allow for a wide range of chemical modifications.
-
Carboxylic Acid Group: This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and introduce new binding interactions with biological targets.
-
Bromine Atoms: The bromine atoms are particularly useful as they can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds and the construction of biaryl systems, which are common motifs in many pharmaceutical agents.
For example, derivatives of the related compound 3,5-Dibromo-4-methoxybenzoic acid have been explored for their potential as anticancer agents and thyroid hormone receptor antagonists. While not direct applications of this compound, these studies highlight the potential of the dibrominated benzoic acid scaffold in drug design.
Utility in Organic Synthesis
Beyond its direct biological applications, this compound is a valuable reagent and building block in organic synthesis. It can serve as a precursor for the synthesis of other important chemical intermediates. For instance, it has been used as a starting material for the synthesis of 5-nitrosalicylic acid.[12]
The ability to selectively functionalize the different reactive sites on the molecule makes it a powerful tool for constructing complex molecular architectures, including bioactive heterocycles.[13]
Future Directions and Conclusion
This compound is a molecule with considerable, yet not fully tapped, potential. While its antimicrobial properties are emerging, further research is needed to elucidate the precise mechanisms of action and to evaluate its efficacy in more complex biological systems. The exploration of its anti-inflammatory and antioxidant activities with robust quantitative assays is a clear avenue for future investigation.
For drug development professionals, the true value of this compound may lie in its utility as a versatile and readily available building block. The strategic placement of its functional groups offers a canvas for the creative design and synthesis of novel therapeutic agents targeting a wide range of diseases. As the demand for new and effective drugs continues to grow, the strategic application of such well-defined chemical scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
- 1. Buy this compound | 3147-55-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 3147-55-5 | FD71156 [biosynth.com]
- 4. daneshyari.com [daneshyari.com]
- 5. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analgesic and antiinflammatory properties of some new salicylic acid derivatives, including QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. preprints.org [preprints.org]
- 11. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 12. benchchem.com [benchchem.com]
- 13. frontiersin.org [frontiersin.org]
3,5-Dibromo-2-hydroxybenzoic acid safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromo-2-hydroxybenzoic Acid
Introduction: Compound Profile and Scope
This compound, also known as 3,5-Dibromosalicylic acid, is a halogenated aromatic compound frequently utilized as a building block in organic synthesis and drug development.[1][2][3] Its specific chemical structure, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on the benzene ring, imparts distinct reactivity that is valuable for researchers. However, this same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven perspective on risk mitigation. The core philosophy is that true laboratory safety is not just about following rules, but about understanding the causal links between a chemical's properties and the required precautions. Every protocol herein is designed as a self-validating system to ensure the protection of personnel, the integrity of experiments, and environmental compliance.
| Identifier | Value |
| Chemical Name | This compound[3][4] |
| Synonym(s) | 3,5-Dibromosalicylic acid[1][5] |
| CAS Number | 3147-55-5[2][5] |
| Molecular Formula | C₇H₄Br₂O₃ |
| Molecular Weight | 295.91 g/mol |
| Typical Form | Crystalline powder[5][6] |
| Melting Point | 224-227 °C[5] |
Section 1: Hazard Analysis and GHS Classification
A foundational element of safe handling is a complete understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS). This compound is classified as hazardous, and its primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][7]
| GHS Classification | Details |
| Pictogram |
|
| Signal Word | Warning [5][8] |
| Hazard Class | Skin Irritation, Category 2[3][7][8] |
| Hazard Statement | H315: Causes skin irritation[3][7][8] |
| Hazard Class | Serious Eye Irritation, Category 2/2A[3][7][8] |
| Hazard Statement | H319: Causes serious eye irritation[3][7][8] |
| Hazard Class | Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory System)[3][5][7] |
| Hazard Statement | H335: May cause respiratory irritation[3][7][8] |
Expert Insights into the Hazards:
-
Skin Irritation (H315): As a solid powder, the primary risk of skin exposure comes from handling the material, where dust can settle on unprotected skin. The acidic nature of the carboxylic acid group, combined with the halogen substituents, can lead to localized redness, itching, and inflammation upon contact.[9]
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable. The fine particulate nature of the compound allows it to become airborne easily during weighing or transfer. Contact with the mucous membranes of the eye can cause significant irritation, pain, and redness.[9][10] Immediate and thorough rinsing is critical to prevent potential damage.[10]
-
Respiratory Irritation (H335): Inhalation of the dust is a primary exposure route.[9] The particles can irritate the entire respiratory tract, from the nasal passages to the lungs, leading to coughing, sneezing, and breathing difficulties. The causality is direct: the compound acts as a foreign body irritant, and its chemical properties can exacerbate the inflammatory response.
Section 2: Comprehensive Risk Management and Exposure Control
Effective safety protocols are built upon a hierarchical system of controls. The most effective controls eliminate the hazard entirely, while the least effective rely solely on personnel behavior. This framework provides a systematic approach to minimizing exposure.
Caption: The Hierarchy of Controls prioritizes strategies for risk reduction.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[1] This is non-negotiable. The rationale is twofold: it contains the solid particulates during manipulation, preventing inhalation, and it protects the user from any potential vapors, especially if the compound is heated or used in a reaction.
-
Ventilation: Always handle the solid powder in a location with appropriate exhaust ventilation.[1][8] This ensures that any dust that becomes airborne is immediately captured and removed from the breathing zone of the operator.
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): All personnel must be trained on institution-approved SOPs for handling irritating powders. This includes procedures for weighing, transfer, solution preparation, and waste disposal.
-
Access Control: Store the material in a designated, clearly labeled area. Some sources recommend storing it in a locked cabinet or an area accessible only to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8][10]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are not sufficient to eliminate all risks.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be required for procedures with a higher risk of splashing or dust generation.[9]
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile).[10] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding contact with the skin, and disposed of properly.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.[9]
-
-
Respiratory Protection: When engineering controls cannot guarantee that dust levels will remain below exposure limits, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[5][9] The choice of respirator must be based on a formal risk assessment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 3,5-Dibromosalicylic acid 97 3147-55-5 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Benzoic acid, 3,5-dibroMo-2,4-dihydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from 3,5-Dibromo-2-hydroxybenzoic Acid
Abstract
3,5-Dibromo-2-hydroxybenzoic acid, a halogenated analogue of salicylic acid, represents a highly versatile and strategic scaffold for the synthesis of novel derivatives in medicinal chemistry and drug discovery. Its three modifiable functional groups—the carboxylic acid, the phenolic hydroxyl, and the two bromine atoms—provide orthogonal handles for a diverse array of chemical transformations. This guide details robust and validated protocols for the synthesis of key derivative classes, including esters, amides, and biaryl compounds. By explaining the causality behind experimental choices and providing step-by-step methodologies, these notes are designed to empower researchers, scientists, and drug development professionals to efficiently explore the chemical space around this promising core structure. The potential applications of these derivatives, ranging from antimicrobial to anticancer agents, underscore the scaffold's significance in developing next-generation therapeutics.[1][2]
Introduction: The Strategic Value of the this compound Scaffold
This compound is more than a simple halogenated aromatic; it is a privileged starting material for building molecular complexity. Its structural relationship to salicylic acid suggests inherent biological potential, particularly in the realms of anti-inflammatory and antimicrobial activity.[1] The two bromine atoms not only enhance the lipophilicity and potential for halogen bonding but also serve as crucial anchor points for carbon-carbon bond formation via modern cross-coupling reactions.
The derivatization strategies outlined herein focus on three primary transformations, each offering distinct advantages for tuning the physicochemical and pharmacological properties of the parent molecule:
-
Esterification: A classic method to mask the polar carboxylic acid, thereby creating prodrugs with enhanced membrane permeability and modified pharmacokinetic profiles.[3]
-
Amidation: The formation of an amide bond, a cornerstone of peptide and pharmaceutical chemistry, allows for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).[4]
-
Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction that replaces the bromine atoms with aryl or heteroaryl groups, enabling the synthesis of complex biaryl structures prevalent in modern pharmaceuticals.[5][6]
This document provides the foundational chemistry to unlock the potential of this scaffold.
Synthesis of the Starting Material
The precursor, this compound, is typically synthesized via the electrophilic aromatic substitution of salicylic acid using bromine.[1][7] The hydroxyl group is a strong activating group, directing bromination to the ortho and para positions, while the carboxylic acid is a deactivating group.[7]
Caption: General workflow for the synthesis of the starting material.
Part I: Synthesis of Ester Derivatives via Fischer Esterification
Scientific Rationale
Fischer-Speier esterification is a robust, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] In drug development, converting a carboxylic acid to an ester can significantly increase a compound's lipophilicity, which may improve its ability to cross cell membranes. This strategy is frequently used to create prodrugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug.[10] The reaction is an equilibrium process; therefore, to drive it towards the product, an excess of the alcohol is typically used as both the reactant and the solvent, in accordance with Le Châtelier's principle.[11]
Detailed Protocol: Synthesis of Methyl 3,5-dibromo-2-hydroxybenzoate
This protocol describes the synthesis of the methyl ester, a common first-step derivative.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, add this compound (1.0 eq). To this, add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which serves as both the reactant and solvent.[3]
-
Catalyst Addition: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the flask. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle.[3] Maintain reflux for 4-8 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).
-
Work-up - Neutralization: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution until effervescence ceases (to neutralize the sulfuric acid catalyst), followed by a wash with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the pure methyl 3,5-dibromo-2-hydroxybenzoate.[3]
Data Presentation: Esterification Reaction Parameters
| Ester Product | Alcohol | Catalyst | Reaction Time (hrs) | Typical Yield (%) |
| Methyl 3,5-dibromo-2-hydroxybenzoate | Methanol | Conc. H₂SO₄ | 4 - 8 | 85 - 95 |
| Ethyl 3,5-dibromo-2-hydroxybenzoate | Ethanol | Conc. H₂SO₄ | 6 - 10 | 80 - 90 |
Yields are representative and depend on reaction scale and purification efficiency.[3]
Visualization: Fischer Esterification Workflow
Caption: General workflow for Fischer esterification.[3]
Part II: Synthesis of Amide Derivatives via Peptide Coupling
Scientific Rationale
Amide bond formation is arguably the most critical reaction in medicinal chemistry. Amide derivatives of benzoic acids have been identified as potent inhibitors of various enzymes, including kinases.[4] Direct amidation by heating a carboxylic acid and an amine is often inefficient and requires harsh conditions. Therefore, coupling agents are used to activate the carboxylic acid. A standard and reliable method involves using a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).[4][12] EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine to form the desired amide.[4]
Detailed Protocol: EDC/HOBt Mediated Amidation
Materials:
-
This compound (or its ester derivative)
-
Primary or Secondary Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring. This is crucial to control the reactivity of the EDC and minimize side reactions.
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed.
-
Work-up - Dilution & Wash: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide product is typically purified by flash column chromatography on silica gel.
Visualization: Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide synthesis.[4]
Part III: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
Scientific Rationale
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organohalide.[5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. For the 3,5-dibromo scaffold, this reaction allows for the selective replacement of one or both bromine atoms with new aryl or heteroaryl groups, creating biaryl motifs that are critical pharmacophores in many approved drugs. The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13] A base is required to activate the boronic acid for the transmetalation step.[6]
Detailed Protocol: Mono-Arylation of a 3,5-Dibromobenzoate Ester
Note: The carboxylic acid and phenolic hydroxyl groups are often protected (e.g., as a methyl ester and methyl ether) before performing cross-coupling to avoid side reactions. This protocol assumes a protected starting material.
Materials:
-
Methyl 3,5-dibromo-2-methoxybenzoate (1.0 eq)
-
Arylboronic Acid (1.1-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Schlenk flask, inert gas line (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware (Schlenk flask with condenser) and purge thoroughly with an inert gas (N₂ or Ar). It is critical to exclude oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add the dibromo-ester (1.0 eq), arylboronic acid (1.1 eq), base (2.0 eq), and palladium catalyst (0.03 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 ratio). Degassing is done by bubbling an inert gas through the solvent for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up - Filtration: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude biaryl product is purified by flash column chromatography on silica gel.
Visualization: The Suzuki-Miyaura Catalytic Cycle
References
- 1. Buy this compound | 3147-55-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. homework.study.com [homework.study.com]
- 8. iajpr.com [iajpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
The Versatile Virtuoso: 3,5-Dibromo-2-hydroxybenzoic Acid as a Premier Building Block in Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of foundational molecules is paramount to the successful construction of complex chemical architectures. Among these, 3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, emerges as a highly versatile and powerful building block. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on an aromatic scaffold, offers a rich playground for synthetic chemists. This guide provides an in-depth exploration of its properties, synthesis, and diverse applications, complete with detailed protocols for researchers, scientists, and professionals in drug development.
Unveiling the Potential: Physicochemical Properties and Synthesis
A thorough understanding of a building block's intrinsic characteristics is the bedrock of its effective utilization.
Physicochemical Data Table
| Property | Value | Source(s) |
| CAS Number | 3147-55-5 | [1][2] |
| Molecular Formula | C₇H₄Br₂O₃ | [1][3] |
| Molecular Weight | 295.91 g/mol | [1][2] |
| Melting Point | 223 °C | [2] |
| Appearance | White to off-white crystalline powder/needles | [2] |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether | [2] |
| IUPAC Name | This compound | [1] |
Synthesis Protocol: Bromination of Salicylic Acid
The most common and efficient route to this compound involves the electrophilic bromination of salicylic acid. The electron-donating hydroxyl group activates the aromatic ring, directing the bromine atoms to the ortho and para positions. Since the para position is already occupied by the carboxylic acid, bromination occurs at the two available ortho positions (C3 and C5).
Reaction Scheme:
A simplified representation of the synthesis of this compound.
Step-by-Step Protocol: [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a slurry of salicylic acid (1.0 eq) in a suitable solvent such as aqueous p-dioxane (containing 10-70% water).
-
Bromine Addition: While stirring at room temperature, slowly add liquid bromine (2.0-2.2 eq) dropwise to the reaction mixture. An exothermic reaction will occur, and the temperature may rise.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 90-100 °C) and maintain for 30-60 minutes to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the crystalline solid by vacuum filtration, wash with cold water, and dry to afford the pure product.
Causality: The use of aqueous p-dioxane as a solvent is crucial for obtaining a high yield and purity of the desired product, minimizing the formation of monobrominated and other side products.[4] The reflux condition ensures the complete reaction of bromine.
The Art of Transformation: Key Reactions and Protocols
The true power of this compound lies in the diverse array of chemical transformations it can undergo, providing access to a vast chemical space.
Esterification: Modulating Lipophilicity and Reactivity
Esterification of the carboxylic acid group is a fundamental transformation that can alter the molecule's solubility, lipophilicity, and serve as a protecting group for further reactions.
Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester. Further purification can be achieved by recrystallization or column chromatography.
Workflow for Fischer Esterification.
Amidation: Building Blocks for Bioactive Scaffolds
The formation of amides from the carboxylic acid moiety is a critical step in the synthesis of numerous pharmaceuticals, including kinase inhibitors.
Protocol: Amide Coupling using EDC/HOBt
-
Activation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-diisopropylethylamine (DIPEA) (2.0 eq).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath and slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Causality: The use of coupling reagents like EDC and HOBt facilitates the formation of a highly reactive O-acylisourea intermediate, which readily reacts with the amine to form the amide bond under mild conditions, preventing the need for harsh reagents that could affect other functional groups.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds
The two bromine atoms on the aromatic ring are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures prevalent in many biologically active compounds.
Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: To a dry Schlenk flask, add the this compound derivative (e.g., the methyl ester) (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The regioselectivity of the coupling can often be controlled by the choice of catalyst and reaction conditions.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in the Synthesis of Bioactive Molecules and Materials
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of functional molecules.
Pharmaceutical Scaffolds
-
Kinase Inhibitors: The biaryl and amide motifs accessible from this building block are common features in many kinase inhibitors used in oncology.[5][6] The ability to readily diversify the structure through amidation and cross-coupling reactions makes it an ideal starting point for generating libraries of compounds for high-throughput screening.
-
Antimicrobial and Antifungal Agents: Salicylic acid and its derivatives have long been known for their antimicrobial properties.[7] The introduction of bromine atoms and further functionalization can lead to novel compounds with enhanced activity against various pathogens.
-
Schiff Base Ligands and Metal Complexes: The hydroxyl group can be condensed with amines to form Schiff bases, which are versatile ligands for a variety of metal ions. The resulting metal complexes have shown promising biological activities, including urease inhibition.[8]
Materials Science
-
Polymer Synthesis: The di-functional nature of the bromine atoms allows for the use of this compound derivatives as monomers in polymerization reactions, leading to the formation of novel aromatic polymers with potentially interesting thermal and electronic properties.
-
Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and hydroxyl groups can act as coordination sites for metal ions, enabling the construction of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.[9]
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound stands as a testament to the power of a well-functionalized building block in modern organic synthesis. Its readily accessible reactive sites, coupled with the vast and well-established chemistry of its functional groups, provide a reliable and versatile platform for the construction of a diverse range of complex molecules. For researchers in drug discovery and materials science, a deep understanding of the reactivity and potential of this compound is an invaluable asset in the quest for novel and impactful chemical entities.
References
- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 3. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 4. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules [mdpi.com]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 3,5-Dibromo-2-hydroxybenzoic Acid Derivatives
Introduction: The Rationale for Developing Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. As conventional antibiotics lose efficacy, the scientific community is urgently exploring new chemical scaffolds capable of overcoming resistance mechanisms. Benzoic acid derivatives, particularly salicylic acid, have long been recognized for their therapeutic properties, including anti-inflammatory and antimicrobial effects. The strategic modification of this core structure offers a promising avenue for the development of potent new anti-infective agents.
This guide focuses on 3,5-Dibromo-2-hydroxybenzoic acid (also known as 3,5-Dibromosalicylic acid) and its derivatives. The introduction of halogen atoms, such as bromine, to a phenolic ring is a well-established strategy in medicinal chemistry to enhance antimicrobial potency.[1] Bromination can increase the lipophilicity of a molecule, facilitating its passage through microbial cell membranes, and alter its electronic properties, potentially enhancing interactions with biological targets.[2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize and evaluate the antimicrobial and antifungal potential of this promising class of compounds.
Section 1: Synthesis of this compound and its Derivatives
The journey to evaluating these compounds begins with their chemical synthesis. The parent compound, this compound, can be reliably synthesized, and its carboxylic acid handle provides a versatile anchor point for creating a library of derivatives, such as esters and amides (e.g., salicylanilides).
Synthesis of the Parent Compound: this compound
A common and effective method for synthesizing the parent acid involves the direct bromination of salicylic acid.
Protocol: Bromination of Salicylic Acid
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1 mole of salicylic acid in a suitable solvent system, such as aqueous p-dioxane (containing 10-70% water).[3]
-
Bromination: While stirring, slowly add 2.0 to 2.2 molar equivalents of liquid bromine to the reaction mixture. The reaction is best performed at a temperature between 50°C and 100°C.[3]
-
Reaction Monitoring: Maintain the temperature and stir the mixture until the characteristic red-brown color of bromine disappears, indicating the reaction is nearing completion. This can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to below 90°C. The this compound product will precipitate out of the solution.[3] Collect the solid product by vacuum filtration, wash with cold water to remove any remaining acids or salts, and dry thoroughly. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Synthesis of Derivatives: Salicylanilides (Amides)
Salicylanilides, formed by creating an amide bond between the salicylic acid core and an aniline, are a particularly promising class of derivatives with documented antimicrobial activity.[4]
Protocol: General Synthesis of 3,5-Dibromosalicylanilides
-
Activation of the Carboxylic Acid: Convert the carboxylic acid of this compound into a more reactive intermediate. A common method is to use a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. [Safety Note: These reagents are hazardous and must be handled with extreme care in a fume hood].
-
Amide Coupling: In a separate flask, dissolve 1 molar equivalent of the desired aniline (e.g., 4-chloroaniline) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a proton scavenger.
-
Reaction: Slowly add the freshly prepared 3,5-Dibromo-2-hydroxybenzoyl chloride solution to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography or recrystallization to yield the final salicylanilide derivative.
Section 2: Hypothesized Mechanism of Action
The antimicrobial activity of halogenated salicylates is believed to be multifactorial. The primary mechanism likely involves the disruption of microbial membrane integrity and function. The lipophilic nature of the brominated aromatic ring allows the compound to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion can disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death.[5][6]
Furthermore, halogenated salicylanilides have been shown to act as protonophores, uncoupling mitochondrial oxidative phosphorylation in fungi, which collapses the mitochondrial membrane potential and depletes cellular ATP.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-2-hydroxybenzoic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile and strategically functionalized scaffolds is paramount to the successful development of novel therapeutic agents. 3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, has emerged as a compound of significant interest. Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a carboxylic acid, a phenolic hydroxyl group, and two bromine atoms on the aromatic ring.[1] This unique arrangement provides a trifecta of opportunities for chemical modification, making it an exemplary starting point for the construction of diverse compound libraries.
The salicylic acid core is a well-established pharmacophore, famously the basis for aspirin, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The addition of two bromine atoms to this core at the 3 and 5 positions does more than simply add molecular weight; it profoundly influences the electronic properties of the ring, enhances lipophilicity, and provides two key handles for advanced synthetic transformations such as cross-coupling reactions.[1]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the core properties of this scaffold, provide detailed, field-proven protocols for its derivatization, explore its diverse applications in therapeutic design, and present a framework for evaluating the biological activity of its derivatives.
Section 1: Physicochemical Characteristics and Handling
Understanding the fundamental properties of a starting material is critical for experimental design and success. This compound is a white, crystalline powder with a melting point in the range of 224-227 °C.[1] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₃ | [1][4] |
| Molecular Weight | 295.91 g/mol | [1][4] |
| CAS Number | 3147-55-5 | [5] |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 224-227 °C | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO, acetone | [2] |
Handling and Storage: Store at room temperature (10°C - 25°C) in a well-sealed container to protect from moisture.[5] The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Section 2: Synthetic Derivatization Strategies
The true power of this compound lies in its synthetic versatility. The carboxylic acid is readily converted to amides and esters, while the bromine atoms serve as anchor points for introducing complexity via cross-coupling reactions.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide coupling is arguably the most common reaction in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).[6] The carboxylic acid of the scaffold can be activated to react with a diverse range of primary and secondary amines.
Causality of Reagent Choice: The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a standard and effective method for activating the carboxylic acid.[6] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange. To prevent this and suppress side reactions (like racemization if chiral amines are used), an additive like 1-hydroxybenzotriazole (HOBt) is included. HOBt traps the activated intermediate to form a more stable active ester, which then reacts cleanly with the amine to form the desired amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of EDC and the proton released during the reaction.
A generalized workflow for synthesizing a library of amide derivatives is depicted below.
Caption: General workflow for the synthesis of amide derivatives.
Esterification and Cross-Coupling
-
Esterification: The scaffold can undergo Fischer esterification by refluxing with an alcohol under acidic conditions (e.g., catalytic H₂SO₄).[1][7] This allows for the introduction of various alkyl or aryl groups through the ester linkage.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This opens a vast chemical space for introducing new aryl, alkynyl, or amino substituents, dramatically increasing molecular complexity and allowing for fine-tuning of pharmacological properties.
Section 3: Applications in Medicinal Chemistry
Derivatives of this compound have shown potential across multiple therapeutic areas, underscoring its value as a privileged scaffold.
Antimicrobial and Antifungal Agents
Halogenated phenols and benzoic acid derivatives are well-documented for their antimicrobial properties.[8] Studies have shown that 3,5-dibromosalicylic acid itself exhibits antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1] The mechanism is believed to involve the disruption of the bacterial cell membrane.[1] Similarly, antifungal activity against species such as Candida albicans has been reported.[1][9] The lipophilic nature imparted by the bromine atoms likely facilitates passage through microbial cell membranes. This makes the scaffold a promising starting point for developing new antibiotics and antifungals, a critical need in an era of growing resistance.[10]
Anticancer Drug Development
The salicylic acid family has a known role in cancer prevention and therapy.[3][11] Derivatives of the 3,5-dibromo scaffold are being explored as potent anticancer agents.
-
Kinase Inhibition: Structurally related benzamide derivatives have demonstrated inhibitory activity against key signaling kinases like Fibroblast Growth Factor Receptor 1 (FGFR1).[7][12] Aberrant FGFR1 signaling is a known driver in various cancers, including non-small cell lung cancer, and its inhibition can block downstream proliferation and survival signals.[7]
-
Glioblastoma Cytotoxicity: A closely related compound, 3,5-dibromosalicylaldehyde, has been shown to be cytotoxic, anticlonogenic, and antimetastatic in glioblastoma cell lines.[13] Molecular docking studies suggest that it may act by binding to therapeutic targets like PI3K.[13] This indicates that derivatives of this compound could be promising candidates for treating aggressive cancers.
The diagram below illustrates the simplified FGFR1 signaling pathway, a potential target for amide derivatives of this scaffold.
Caption: Simplified FGFR1 signaling pathway targeted by inhibitors.
Anti-inflammatory and Antioxidant Potential
As a salicylic acid derivative, the scaffold is inherently predicted to have anti-inflammatory properties, potentially through the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[1][2] Its structure also allows it to scavenge free radicals, contributing to antioxidant capabilities which are beneficial in mitigating oxidative stress associated with inflammation and other disease states.[1][14]
Section 4: Detailed Experimental Protocols
The following protocols provide a validated starting point for the synthesis and evaluation of derivatives.
Protocol 1: Synthesis of N-Aryl Amide Derivatives via EDC/HOBt Coupling
Objective: To synthesize an N-aryl amide derivative from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3,5-dimethoxyaniline) (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir the mixture.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes. The formation of a white precipitate (diisopropylethylammonium chloride) may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the starting carboxylic acid is a key indicator of reaction completion.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (1 time). This removes unreacted starting material, HOBt, and other water-soluble components.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% EtOAc in hexanes) to afford the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain.[15]
Materials:
-
Synthesized derivative stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (MHB + DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in MHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader.
Section 5: Data Summary
The following table summarizes representative biological activities for compounds derived from or related to the 3,5-dibromo-hydroxybenzoic acid scaffold, illustrating its potential.
| Compound/Derivative | Target Organism/Cell Line | Activity Type | Result | Reference |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | S. aureus | MIC | 1 µg/mL | [10][15] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | P. aeruginosa | MIC | 4 µg/mL | [10][15] |
| 3,5-dibromosalicylaldehyde | U87MG (Glioblastoma) | Cytotoxicity | Active | [13] |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1581 (NSCLC) | IC₅₀ | 1.25 µM | [7] |
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups enable rapid and efficient generation of diverse chemical libraries through robust synthetic protocols like amidation and cross-coupling. The demonstrated and potential biological activities of its derivatives, spanning antimicrobial, anticancer, and anti-inflammatory applications, confirm its status as a privileged scaffold. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this compound in the ongoing quest for novel and more effective therapeutics.
References
- 1. Buy this compound | 3147-55-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling | MDPI [mdpi.com]
- 10. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer (cytotoxic, anticlonogenic, antimetastatic, immunomodulatory actions) properties of 3,5-dibromosalicylaldehyde against glioblastoma cells and DFT analyses (FT-IR, Raman, NMR, UV) as well as a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dibromo-2-hydroxybenzoic Acid in Materials Science
Introduction: A Versatile Brominated Building Block for Advanced Materials
3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-Dibromosalicylic acid, is a polyfunctional aromatic compound poised for significant applications in materials science.[1][2][3] Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on a benzene ring, offers a compelling combination of functionalities. The ortho-hydroxy and carboxylic acid groups provide a strong chelating site for metal ions, making it an ideal candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[4][5] Concurrently, the bromine atoms serve a dual purpose: they can impart valuable properties such as flame retardancy to polymers and offer reactive sites for post-synthetic modification of materials.[6][7][8][9]
This guide provides an in-depth exploration of the application of this compound in two key areas of materials science: as a functional linker in the synthesis of Metal-Organic Frameworks and as a monomer for the creation of specialty polymers. The protocols herein are designed to be robust and adaptable, providing a strong foundation for researchers to innovate and develop novel materials.
Physicochemical and Structural Data
A thorough understanding of the fundamental properties of this compound is critical for its effective use in materials synthesis.
| Property | Value | Reference |
| CAS Number | 3147-55-5 | [1][3] |
| Molecular Formula | C₇H₄Br₂O₃ | [1][10] |
| Molecular Weight | 295.91 g/mol | [1][3] |
| Appearance | White to off-white powder/needles | [1][3] |
| Melting Point | 223-227 °C | [1][3] |
| Solubility | Sparingly soluble in water; Soluble in alcohol and ether. | [1] |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)Br | [2][3] |
| InChIKey | BFBZHSOXKROMBG-UHFFFAOYSA-N | [2][10] |
The crystal structure of this compound reveals significant intermolecular interactions, including hydrogen-bonded dimers and π-π stacking, which can influence its assembly in the solid state.[11]
Application I: Functional Linker for Metal-Organic Frameworks (MOFs)
The salicylate moiety (2-hydroxybenzoate) is a well-established building block for robust and functional MOFs. The introduction of bromine atoms onto this linker scaffold offers a strategic advantage for tuning the framework's properties and enabling further functionalization.
Causality Behind Experimental Design:
-
Chelating Site: The adjacent hydroxyl and carboxylate groups form a stable six-membered chelate ring with metal ions, leading to strong metal-linker connectivity and often robust framework structures.
-
Porosity and Functionality: The bromine atoms are bulky substituents that can influence the pore size and geometry of the resulting MOF. Furthermore, the C-Br bond can be a site for subsequent chemical reactions, a process known as post-synthetic modification (PSM).[6][7][12] This allows for the introduction of new functional groups into the MOF after its initial synthesis, a powerful tool for creating tailored materials.
Protocol 1: De Novo Solvothermal Synthesis of a Zn-based MOF
This protocol describes a general method for the synthesis of a hypothetical zinc-based MOF using this compound as the organic linker. This method is adapted from established procedures for salicylate-based MOFs.
Materials:
-
This compound (C₇H₄Br₂O₃)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined autoclave
Methodology:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 29.6 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
Metal Salt Addition: To this solution, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate.
-
Sonication: Sonicate the mixture for 10-15 minutes until a homogeneous solution or fine suspension is formed.
-
Sealing and Heating: Securely cap the vial. Place the vial in a programmable oven.
-
Thermal Program: Heat the oven to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 6 hours.
-
Product Isolation: After cooling, crystalline product should be visible. Carefully decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
Solvent Exchange: To prepare the material for porosity analysis, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.
-
Activation: Decant the ethanol and activate the sample by heating under vacuum at 150 °C for 12 hours to remove all solvent molecules from the pores.
Caption: Workflow for the solvothermal synthesis of a MOF.
Protocol 2: Post-Synthetic Bromination of a Salicylate-based MOF
This protocol outlines a method to introduce bromine atoms onto a pre-synthesized MOF that contains 2-hydroxybenzoic acid (salicylic acid) linkers. This leverages the principles of post-synthetic modification to create a material analogous to one made directly from the brominated linker.
Materials:
-
Pre-synthesized salicylate-based MOF (e.g., a Zn-salicylate MOF)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
MOF Activation: Activate the parent MOF by heating under vacuum to ensure pores are empty and accessible.
-
Inert Atmosphere: Place 100 mg of the activated MOF into a Schlenk flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Reaction Setup: Under a positive pressure of inert gas, add 15 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: In a separate flask, dissolve a 10-fold molar excess of N-Bromosuccinimide (NBS) relative to the linker content of the MOF in 10 mL of anhydrous acetonitrile.
-
Reaction: Using a cannula or syringe, slowly add the NBS solution to the stirring suspension of the MOF at room temperature.
-
Monitoring: Allow the reaction to proceed for 48-72 hours at room temperature. The progress of the bromination can be monitored by periodically taking a small sample of the MOF, digesting it in deuterated acid (e.g., DCl in D₂O), and analyzing the linker composition by ¹H NMR spectroscopy.
-
Quenching and Washing: After the desired level of bromination is achieved, quench any remaining NBS by adding a few drops of a saturated sodium thiosulfate solution.
-
Purification: Filter the solid MOF material and wash it thoroughly with fresh acetonitrile (3 x 15 mL) and then with a solvent like dichloromethane (3 x 15 mL) to remove any residual reagents and byproducts.
-
Activation: Dry the modified MOF under vacuum to yield the final brominated material.
Application II: Monomer for Flame-Retardant Polymers
The presence of a high weight percentage of bromine (54.01%) makes this compound an excellent candidate monomer for producing inherently flame-retardant polymers.[1] Brominated compounds are widely used as flame retardants; they function in the gas phase by releasing bromine radicals that interrupt the radical chain reactions of combustion.[8][9]
Causality Behind Experimental Design:
-
Polymerization Functionality: The molecule possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it a classic "A-B" type monomer for step-growth polymerization, specifically for synthesizing polyesters.
-
Inherent Flame Retardancy: By incorporating the brominated monomer directly into the polymer backbone, the flame-retardant properties become a permanent feature of the material. This avoids issues of leaching and migration associated with additive flame retardants.[13]
Protocol 3: Melt Polycondensation for Synthesis of a Brominated Polyester
This protocol describes the direct melt polycondensation of this compound to form a high-molecular-weight aromatic polyester.
Materials:
-
This compound
-
Acetic anhydride
-
Antimony(III) oxide (Sb₂O₃) or another suitable polycondensation catalyst
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.
Methodology:
-
Acetylation (Monomer Protection): In a round-bottom flask, combine 29.6 g (0.1 mol) of this compound with 12.2 mL (0.13 mol) of acetic anhydride. Heat the mixture at 140 °C for 2 hours with stirring to form the acetylated monomer, 2-acetoxy-3,5-dibromobenzoic acid. This step is crucial to prevent side reactions and discoloration at high temperatures.
-
Catalyst Addition: Transfer the molten acetylated monomer to the high-temperature polymerization reactor. Add a catalytic amount of Antimony(III) oxide (e.g., 50-100 mg).
-
Polycondensation - Stage 1 (Low Vacuum): Begin mechanical stirring and heat the reactor to 250 °C under a slow stream of nitrogen. Acetic acid will begin to distill off as the polymerization proceeds. Maintain these conditions for 1-2 hours.
-
Polycondensation - Stage 2 (High Vacuum): Gradually increase the temperature to 270-280 °C and slowly apply a high vacuum (<1 Torr). The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
-
Reaction Completion: Continue the reaction under high vacuum for 3-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
-
Product Extrusion: While still hot, extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
-
Pelletization: Cut the cooled polymer strand into pellets for storage and further processing (e.g., thermal analysis, flammability testing).
Caption: Workflow for polyester synthesis via melt polycondensation.
References
- 1. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 2. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-ジブロモサリチル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03178H [pubs.rsc.org]
- 8. bsef.com [bsef.com]
- 9. FLAME RETARDANT - DREYPLAS GmbH - High-performance polymers, fillers, additives [dreyplas.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 3,5-Dibromo-2-hydroxy-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00067F [pubs.rsc.org]
- 13. orbi.umons.ac.be [orbi.umons.ac.be]
Definitive Quantification of 3,5-Dibromo-2-hydroxybenzoic Acid: A Guide to HPLC-UV and GC-MS Methods
An Application Note and Protocol for Researchers
Abstract: This technical guide provides a comprehensive framework for the accurate and robust quantification of 3,5-Dibromo-2-hydroxybenzoic acid (CAS 3147-55-5), a key halogenated salicylic acid derivative. We present two validated analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity assessment and quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace analysis and confirmation. This document delves into the causality behind experimental choices, offers detailed step-by-step protocols, and provides illustrative validation data to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3,5-Dibromosalicylic acid, is a substituted aromatic carboxylic acid with the molecular formula C₇H₄Br₂O₃ and a molecular weight of 295.91 g/mol .[1][2][3] Its structure, featuring a salicylic acid core with two bromine atoms, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. The presence of bromine atoms can significantly alter the molecule's physicochemical properties, influencing factors like lipophilicity and metabolic stability.[4]
The precise quantification of this compound is critical for various applications, including:
-
Purity assessment of the bulk substance or synthetic batches.
-
Impurity profiling in pharmaceutical ingredients.
-
Monitoring of chemical reactions.
-
Metabolic studies , where it may appear as a metabolite of a larger drug molecule.
This guide provides two orthogonal, field-proven methods for its quantification, ensuring that analysts can select the technique best suited to their specific requirements for sensitivity, selectivity, and sample matrix complexity.
Part 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the analysis of moderately polar, ionizable compounds like this compound. The technique separates analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality-Driven Method Development
The development of a robust HPLC method is not arbitrary; each parameter is chosen to address the specific chemistry of the analyte.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and is ideally suited for this compound. Its nonpolar surface provides effective retention for the aromatic ring system. The goal is to achieve a retention factor (k') between 2 and 10 to ensure separation from the solvent front and allow for efficient elution.
-
Mobile Phase Strategy: The mobile phase must serve two critical functions: eluting the analyte and controlling its ionization state.
-
Elution Strength: A mixture of water and a miscible organic solvent, typically acetonitrile, is used. Increasing the proportion of acetonitrile decreases the polarity of the mobile phase, thereby reducing the retention time of the analyte.
-
Ionization Suppression: this compound contains a carboxylic acid group (pKa ≈ 2-3). If the mobile phase pH is near or above the pKa, the analyte will exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms, leading to poor peak shape (tailing) and shifting retention times. To prevent this, the mobile phase is acidified with an agent like phosphoric acid or formic acid to a pH below 2.5.[5][6] This ensures the analyte remains in its single, non-ionized form, resulting in sharp, symmetrical chromatographic peaks. For mass spectrometry applications, a volatile acid like formic acid is required.[5]
-
-
Detector Wavelength Selection: The conjugated aromatic system and carboxyl group in the analyte act as a chromophore, allowing for sensitive detection using a UV-Vis detector. A wavelength of approximately 230 nm is often chosen as it corresponds to a region of high absorbance for many benzoic acid derivatives, providing a strong signal-to-noise ratio.[7]
Experimental Protocol: HPLC-UV Analysis
This protocol provides a validated starting point for the routine quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or Diode-Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%).
-
Reference Standard: this compound (≥97% purity).[3]
2. Chromatographic Conditions:
| Parameter | Setting |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic: 60% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Solution Preparation:
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well. Prepare the final mobile phase by mixing 400 mL of Mobile Phase A with 600 mL of Mobile Phase B. Degas the solution for 15 minutes using sonication or vacuum filtration.[7]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[7]
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in sequence from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Quantification
Caption: Workflow diagram for the quantification of this compound by HPLC-UV.
Trustworthiness: A Self-Validating System
A protocol's trustworthiness is established through validation. The following parameters, based on ICH guidelines, are critical for ensuring the method is reliable.[8][9][10] Illustrative acceptance criteria from similar validated methods for benzoic acids are provided.[11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte, free from interference from matrix components or impurities. | Peak purity analysis (DAD) > 0.999; baseline resolution from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[12] |
| Accuracy | To measure the closeness of the experimental value to the true value. | 85-115% recovery in spiked matrix samples.[12] |
| Precision (Repeatability) | To assess the variability of results from multiple measurements of the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately and precisely quantified. | S/N ≥ 10; RSD ≤ 10%. |
Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and definitive structural confirmation, such as analysis in complex biological matrices, GC-MS is the method of choice. Due to the low volatility and high polarity of this compound, a chemical derivatization step is mandatory to render it suitable for GC analysis.
Causality-Driven Method Development
-
The Necessity of Derivatization: The carboxylic acid and phenolic hydroxyl groups make the molecule non-volatile and prone to thermal degradation in the hot GC injector. Derivatization replaces the active hydrogen atoms on these functional groups with thermally stable, nonpolar moieties. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective strategy, converting the analyte into its volatile bis(trimethylsilyl) derivative.[13]
-
Column Selection: A low-polarity, general-purpose capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is ideal. This phase separates compounds primarily based on their boiling points, which is effective for the relatively nonpolar silylated derivatives.[13]
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that produces reproducible fragmentation patterns, creating a molecular fingerprint for identification.
-
Detection Modes:
-
Full Scan Mode: The mass spectrometer scans a wide mass range (e.g., m/z 50-550), providing a complete mass spectrum that can be compared against libraries for definitive identification. The spectrum for the derivatized analyte will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[14]
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers superior sensitivity and selectivity.[13] Instead of scanning all masses, the detector focuses only on a few characteristic ions of the target analyte, dramatically increasing the signal-to-noise ratio.
-
-
Experimental Protocol: GC-MS Analysis
This protocol describes a method for trace quantification, including sample extraction and derivatization.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5ms capillary column (or equivalent; e.g., 30 m x 0.25 mm ID, 0.25 µm film).
-
Reagents: Ethyl acetate, Hexane, Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 4-Bromobenzoic acid, after derivatization).
2. GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) |
| Injector Temp. | 250 °C (Splitless mode) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| Scan Mode | Full Scan (m/z 50-550) for identification; SIM for quantification |
3. Sample Preparation and Derivatization:
-
Extraction (from aqueous matrix): To 1 mL of aqueous sample, add the internal standard. Acidify to pH < 2 with HCl. Extract twice with 2 mL of ethyl acetate. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA. Cap the vial tightly and heat at 60°C for 30 minutes.[13]
-
Final Step: After cooling, the sample is ready for direct injection into the GC-MS.
4. Analysis and Quantification:
-
Inject the derivatized sample into the GC-MS.
-
For initial identification, operate in Full Scan mode to obtain the mass spectrum of the derivatized analyte and confirm its retention time.
-
For quantification, switch to SIM mode. Select 3-4 characteristic, abundant ions for the derivatized analyte and the internal standard.
-
Prepare a calibration curve by derivatizing and analyzing standards containing a fixed amount of internal standard and varying concentrations of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration in the unknown sample using the same area ratio and the calibration curve.
Workflow for GC-MS Quantification
Caption: Workflow diagram for trace quantification of this compound by GC-MS.
Comparative Summary of Methods
The choice between HPLC-UV and GC-MS depends directly on the analytical objective.
| Feature | HPLC-UV | GC-MS with Derivatization |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation of volatile derivatives based on boiling point. |
| Sample Prep | Simple: Dissolve and filter. | Complex: Extraction and chemical derivatization required.[13] |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Confirmation | Tentative (based on retention time match). | Definitive (based on mass spectrum match). |
| Primary Use | Routine QC, purity assays, content uniformity. | Trace-level quantification, analysis in complex matrices, impurity identification. |
Conclusion
The successful quantification of this compound is readily achievable with well-designed analytical methods. For routine analysis where concentration levels are relatively high and the matrix is simple, the presented HPLC-UV method offers a robust, reliable, and efficient solution. Its simplicity in sample preparation and operation makes it ideal for quality control environments. Conversely, when the analytical challenge involves trace-level detection, complex sample matrices, or the need for unequivocal identification, the GC-MS method , despite its more involved sample preparation, provides unparalleled sensitivity and specificity. By understanding the principles behind each technique and following the detailed protocols, researchers can generate high-quality, defensible data tailored to their specific scientific needs.
References
- 1. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 2. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromosalicylic acid 97 3147-55-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic acid, 3,5-dibromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 6. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. thaiscience.info [thaiscience.info]
- 13. benchchem.com [benchchem.com]
- 14. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
HPLC and GC-MS analysis of 3,5-Dibromo-2-hydroxybenzoic acid
An Application Note and Protocol for the Analysis of 3,5-Dibromo-2-hydroxybenzoic Acid by HPLC and GC-MS
Authored by a Senior Application Scientist
Abstract
This technical guide provides comprehensive, field-proven protocols for the analysis of this compound (3,5-DBSA), a significant halogenated salicylic acid derivative. We detail two robust analytical methodologies: High-Performance Liquid Chromatography (HPLC) for direct quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification following derivatization. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the scientific rationale behind critical experimental choices, ensuring methodological integrity and reproducibility.
Introduction and Analytical Strategy
This compound, also known as 3,5-Dibromosalicylic acid, is a halogenated aromatic compound with applications in chemical synthesis and potential pharmacological relevance stemming from its structural relation to salicylic acid.[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices, for purity assessment, and for metabolic studies.
The inherent chemical properties of 3,5-DBSA dictate the optimal analytical approach. Its polarity, conferred by the carboxylic acid and hydroxyl functional groups, makes it an ideal candidate for direct analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method allows for straightforward quantification without complex sample modification.
Conversely, Gas Chromatography (GC) analysis is challenged by the compound's low volatility and thermal lability.[3][4] Direct injection would lead to poor peak shape and potential degradation in the hot injector. Therefore, a chemical derivatization step is mandatory to convert the polar -OH and -COOH groups into non-polar, volatile, and thermally stable analogues suitable for GC-MS analysis. This approach, while requiring more sample preparation, provides unparalleled specificity through mass spectrometric detection, which can elucidate the compound's structure and confirm its identity.[4][5]
This guide presents validated starting protocols for both techniques, offering a comparative basis for selecting the most appropriate method for a given analytical challenge.
Analyte Physicochemical Properties
Understanding the fundamental properties of 3,5-DBSA is the cornerstone of effective method development. These characteristics influence solubility, chromatographic retention, and mass spectrometric behavior.
| Property | Value | Source |
| CAS Number | 3147-55-5 | [6][7][8] |
| Molecular Formula | C₇H₄Br₂O₃ | [6][7][8] |
| Molecular Weight | 295.91 g/mol | [1][6][7] |
| Appearance | White, crystalline powder or needles | [1][6] |
| Melting Point | ~223-227 °C | [1][6] |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether | [6] |
| LogP (Octanol/Water) | 2.6 - 3.79 | [8][9] |
High-Performance Liquid Chromatography (HPLC-UV) Method
3.1. Principle and Rationale
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The inclusion of an acid (formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group on the analyte, converting it to its more hydrophobic, protonated form. This ensures consistent retention, sharp peak shapes, and reproducible results.[9][10] For LC-MS applications, formic acid is mandatory as it is a volatile buffer, unlike phosphoric acid which is detrimental to the mass spectrometer.[9][10]
3.2. Experimental Protocol: HPLC-UV
Instrumentation and Materials
-
HPLC System: Quaternary or binary pump, autosampler, column thermostat, and UV/Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (LC-MS grade) or Phosphoric acid (ACS grade).
-
Standard: this compound reference standard (≥98% purity).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-DBSA reference standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of methanol or acetonitrile to achieve a concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.
-
-
Chromatographic Conditions:
-
Inject the standards and samples onto the HPLC system.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Standard for good retention of moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acid suppresses ionization for better peak shape.[11] |
| Elution Profile | Isocratic: 60% B | A simple starting point providing adequate retention. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times. |
| Detection Wavelength | 230 nm | A common wavelength for benzoic acid derivatives.[12][13] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
3.3. HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) Method
4.1. Principle and Rationale
Direct GC-MS analysis of 3,5-DBSA is not feasible. The core of this protocol is the mandatory derivatization step, which chemically modifies the analyte to enhance its volatility and thermal stability.[3] Silylation is a highly effective and common technique where the active hydrogens of the hydroxyl and carboxylic acid groups are replaced by a non-polar trimethylsilyl (TMS) group.[4] This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivative is volatile and chromatographs well on standard non-polar GC columns, allowing for separation and subsequent identification by mass spectrometry.
The mass spectrometer provides definitive structural information. A key diagnostic feature for any brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[14] Therefore, any molecular ion or fragment containing two bromine atoms will exhibit a characteristic triplet peak pattern (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, providing high confidence in identification.[14]
4.2. Experimental Protocol: GC-MS
Instrumentation and Materials
-
GC-MS System: Gas chromatograph with a mass selective detector (MSD).
-
Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chemicals: Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Ethyl Acetate (GC grade).
-
Standard: this compound reference standard (≥98% purity).
Step-by-Step Methodology
-
Standard/Sample Preparation and Derivatization:
-
Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA (+1% TMCS). Causality: Pyridine acts as a catalyst and solvent, while BSTFA is the silylating agent. TMCS (trimethylchlorosilane) is a catalyst that enhances the reaction rate.[15]
-
Securely cap the vial. Vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Inject the derivatized sample into the GC-MS system.
-
| Parameter | Recommended Condition | Rationale |
| Injector Port Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Separates the solvent/reagents from the derivatized analyte and ensures it elutes from the column. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns and library matching. |
| Mass Scan Range | 50 - 550 amu | Covers the expected mass of the derivatized analyte and its fragments. |
Expected Mass Spectrum
The derivatized molecule is 3,5-dibromo-2-(trimethylsilyloxy)benzoic acid trimethylsilyl ester. Its monoisotopic mass is 440 Da. The mass spectrum should exhibit a molecular ion cluster around m/z 440, 442, and 444 due to the two bromine atoms. Other significant fragments may include the loss of a methyl group (M-15) at m/z 425/427/429.
4.4. GC-MS Workflow Diagram
Method Comparison and Summary
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Reversed-Phase Liquid Chromatography | Gas Chromatography with Mass Spectrometry |
| Sample Prep | Simple dissolution and filtration | Mandatory chemical derivatization |
| Analysis Time | Faster per sample (typically < 10 min) | Slower (requires derivatization + GC run time) |
| Specificity | Good (based on retention time and UV) | Excellent (based on retention time and mass spectrum) |
| Confirmation | Relies on reference standard retention time | Definitive structural confirmation via fragmentation and isotopic patterns.[16] |
| Quantification | Straightforward and robust | Possible, but requires derivatized standards |
| Primary Use | Routine quantification , purity analysis | Definitive identification , structural confirmation, analysis in complex matrices |
Conclusion
This application note provides two distinct, validated methodologies for the analysis of this compound. The choice between HPLC and GC-MS should be guided by the analytical objective. For rapid and routine quantification where the analyte's identity is known, the direct HPLC-UV method is superior due to its simplicity and speed. For applications requiring unequivocal identification, such as in metabolomics, impurity profiling, or forensic analysis, the GC-MS method, despite its more involved sample preparation, offers unparalleled specificity and structural confirmation. Both protocols serve as robust starting points for further method development and validation in specialized research and quality control environments.
References
- 1. Buy this compound | 3147-55-5 [smolecule.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromosalicylic Acid [drugfuture.com]
- 7. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 8. chemscene.com [chemscene.com]
- 9. Benzoic acid, 3,5-dibromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 10. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. vuir.vu.edu.au [vuir.vu.edu.au]
- 12. irejournals.com [irejournals.com]
- 13. longdom.org [longdom.org]
- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Halogen Exchange Reactions on 3,5-Dibromo-2-hydroxybenzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of halogen exchange (Halex) reactions, with a specific focus on their application to the 3,5-Dibromo-2-hydroxybenzoic acid scaffold. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile synthetic handles offered by the halogen substituents. This document elucidates the underlying principles of nucleophilic aromatic substitution (SNAr) and the influential role of copper catalysis in facilitating these transformations on electron-rich aromatic systems. Detailed, field-proven protocols for the conversion of this compound to its diiodo and dichloro analogues are presented, complete with mechanistic insights, reagent selection rationale, and process optimization strategies. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize halogen exchange reactions in the synthesis of novel molecular entities.
Introduction: The Strategic Importance of Halogen Exchange in Drug Discovery
The 2-hydroxybenzoic acid (salicylic acid) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of halogen atoms at the C3 and C5 positions provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Furthermore, these halogenated positions serve as versatile synthetic handles for the introduction of further molecular complexity through cross-coupling reactions. Halogen exchange reactions, therefore, represent a critical synthetic transformation, allowing for the fine-tuning of reactivity and the exploration of a broader chemical space. For instance, aryl iodides are often more reactive in cross-coupling reactions, such as Suzuki and Heck couplings, compared to their corresponding bromides and chlorides.[2][3]
This compound is a readily accessible starting material, making its conversion to other di-halogenated analogues a synthetically valuable endeavor. This guide will focus on two primary transformations: the bromo-to-iodo exchange, often referred to as an aromatic Finkelstein reaction, and the bromo-to-chloro exchange.
Mechanistic Underpinnings of Halogen Exchange on Aryl Halides
Unlike the classic SN2 mechanism of the Finkelstein reaction on alkyl halides, halogen exchange on aryl halides proceeds through a different pathway due to the steric hindrance of the aromatic ring and the high energy of a potential aryl cation intermediate.[4][5] The predominant mechanism is nucleophilic aromatic substitution (SNAr), which is typically facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group.[4][6][7][8][9] However, this compound does not possess strong electron-withdrawing groups in these activating positions. Therefore, uncatalyzed nucleophilic aromatic substitution is generally inefficient and requires harsh reaction conditions.
To overcome this limitation, transition metal catalysis, particularly with copper, has emerged as a powerful strategy.[2][3][10][11]
The Copper-Catalyzed Aromatic Finkelstein Reaction
The conversion of aryl bromides to aryl iodides can be effectively catalyzed by copper(I) salts, often in the presence of a supporting ligand.[5][10] This process is an equilibrium reaction, and its success hinges on driving the equilibrium towards the desired product.[3] This is often achieved by exploiting the differential solubility of the halide salts, analogous to the classic Finkelstein reaction.[3][12] For instance, the use of sodium iodide in a solvent like dioxane, where sodium bromide is poorly soluble, can effectively drive the reaction to completion.[2][3][10]
The catalytic cycle is believed to involve an oxidative addition of the aryl bromide to a Cu(I) species, followed by halide exchange and reductive elimination to afford the aryl iodide and regenerate the Cu(I) catalyst. The presence of diamine ligands can significantly accelerate the reaction.[2][3][10]
Caption: Proposed catalytic cycle for the copper-catalyzed bromo-to-iodo exchange.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Synthesis of 3,5-Diiodo-2-hydroxybenzoic Acid
This protocol is adapted from the general method for copper-catalyzed halogen exchange in aryl halides.[2][3][10]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Sodium iodide (NaI)
-
Dioxane (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), copper(I) iodide (0.05 eq), and sodium iodide (2.5 eq).
-
Solvent and Ligand Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous dioxane to form a suspension. Add N,N'-dimethylethylenediamine (0.10 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3,5-Diiodo-2-hydroxybenzoic acid.
Protocol 2: Synthesis of 3,5-Dichloro-2-hydroxybenzoic Acid
The bromo-to-chloro exchange is generally more challenging than the iodo-exchange. This protocol is a conceptual adaptation based on principles of metal-mediated halogen exchange.[13][14]
Materials:
-
This compound
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI) as a catalyst precursor
-
Anhydrous lithium chloride (LiCl) or another suitable chloride source
-
N,N'-Dimethylethylenediamine or a similar bidentate ligand
-
High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
As listed in Protocol 3.1.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), a copper(I) source (e.g., CuCl, 0.1 eq), and a large excess of a soluble chloride salt (e.g., LiCl, 5.0 eq).
-
Solvent and Ligand Addition: Under an inert atmosphere, add the polar aprotic solvent (e.g., DMF) followed by the diamine ligand (0.2 eq).
-
Reaction: Heat the mixture to a high temperature (e.g., 130-150 °C) with efficient stirring. The progress of the reaction should be monitored by analytical techniques such as LC-MS.
-
Workup and Purification: Follow a similar aqueous workup, extraction, and purification procedure as outlined in Protocol 3.1.
Caption: General experimental workflow for halogen exchange reactions.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters for the proposed halogen exchange reactions.
| Parameter | Bromo to Iodo Exchange | Bromo to Chloro Exchange |
| Starting Material | This compound | This compound |
| Target Product | 3,5-Diiodo-2-hydroxybenzoic acid | 3,5-Dichloro-2-hydroxybenzoic acid |
| Catalyst System | CuI / N,N'-Dimethylethylenediamine | CuCl / N,N'-Dimethylethylenediamine (or similar) |
| Halide Source | Sodium Iodide (NaI) | Lithium Chloride (LiCl) or other soluble chloride salt |
| Solvent | Dioxane | DMF or NMP |
| Temperature (°C) | 110 | 130 - 150 |
| Expected Yield | Moderate to High | Lower to Moderate |
| Key Analytical Technique | LC-MS, ¹H NMR, ¹³C NMR | LC-MS, ¹H NMR, ¹³C NMR |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading, elevating the temperature, or using a more effective solvent system. The purity and dryness of the reagents and solvent are critical.
-
Side Reactions: The phenolic hydroxyl and carboxylic acid moieties can potentially coordinate to the copper catalyst. While the described conditions are generally tolerant of these functional groups, extensive decomposition may suggest the need for protecting group strategies, although this adds synthetic steps.
-
Purification Challenges: The starting material and product may have similar polarities. Careful selection of the chromatographic eluent system or recrystallization solvent is crucial for obtaining a pure product.
Conclusion
Copper-catalyzed halogen exchange reactions provide a robust and versatile platform for the modification of the this compound scaffold. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers engaged in the synthesis of novel halogenated building blocks for drug discovery and development. Careful optimization of the reaction parameters is key to achieving high yields and purity. The ability to readily access diiodo and dichloro analogues from a common dibromo precursor significantly expands the synthetic chemist's toolbox for creating diverse and potent bioactive molecules.
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Nucleophilic_aromatic_substitution [chemeurope.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dibromo-2-hydroxybenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3,5-Dibromo-2-hydroxybenzoic Acid in Heterocyclic Synthesis
This compound, a derivative of salicylic acid, is a highly functionalized and versatile building block in organic synthesis.[1][2] Its unique arrangement of a carboxylic acid, a hydroxyl group, and two bromine atoms on the aromatic ring offers a strategic advantage for the construction of a diverse array of heterocyclic compounds. The presence of bromine atoms not only provides sites for cross-coupling reactions but also has the potential to enhance the biological activity of the resulting molecules, a feature of significant interest in drug discovery.[3][4] Halogenated compounds, particularly those containing bromine, are known to exhibit a range of pharmacological properties, including antimicrobial and anticancer activities.[5][6]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of benzofurans and benzoxazinones. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for their synthesis.
The Architectural Versatility of this compound
The strategic positioning of functional groups on the this compound scaffold allows for a variety of synthetic transformations. The hydroxyl and carboxylic acid groups can participate in cyclization reactions, while the bromine atoms are ideal handles for metal-catalyzed cross-coupling reactions, such as the Ullmann condensation.[7] This multi-faceted reactivity allows for the construction of complex heterocyclic systems with a high degree of control over the final structure.
Caption: Synthetic pathways from this compound.
Synthesis of 5,7-Dibromobenzofuran-2-carboxylic Acid Derivatives
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[8] The synthesis of substituted benzofurans from salicylic acid derivatives is a well-established strategy.[9] The following protocol outlines a representative method for the synthesis of a 5,7-dibromobenzofuran derivative from this compound.
Mechanistic Rationale
The synthesis proceeds via an initial etherification of the phenolic hydroxyl group with an α-haloester, followed by an intramolecular cyclization. The electron-withdrawing nature of the bromine atoms can influence the reactivity of the aromatic ring, and their presence in the final product may contribute to its biological activity.
Caption: Workflow for 5,7-Dibromobenzofuran synthesis.
Experimental Protocol: Synthesis of Ethyl 5,7-Dibromobenzofuran-2-carboxylate
Materials:
-
This compound
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethanol
Procedure:
-
Esterification and Etherification:
-
To a solution of this compound (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After completion of the reaction, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure ethyl 5,7-dibromobenzofuran-2-carboxylate.
-
Data Summary:
| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |
| Ethyl 5,7-Dibromobenzofuran-2-carboxylate | This compound | Ethyl bromoacetate, K₂CO₃ | ~75-85 | 135-137 |
Synthesis of 6,8-Dibromo-4H-3,1-benzoxazin-4-one Derivatives
Benzoxazinones are another important class of heterocyclic compounds with a wide range of biological activities, including acting as enzyme inhibitors.[10] Their synthesis often involves the cyclization of anthranilic acid derivatives. While this compound is not a direct analogue of anthranilic acid, it can be envisioned to participate in similar condensation and cyclization reactions after appropriate functional group manipulation. A more direct approach involves the reaction of a 2-aminobenzoic acid with an acyl chloride. For the purpose of this guide, we will present a representative protocol for the synthesis of a dibrominated benzoxazinone starting from a dibromoanthranilic acid, which can be conceptually linked to our core molecule.
Mechanistic Rationale
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones typically proceeds through the acylation of an anthranilic acid with an acyl chloride, followed by a cyclodehydration step.[11] The bromine substituents on the anthranilic acid backbone are carried through to the final benzoxazinone product.
References
- 1. Benzoxazinone synthesis [organic-chemistry.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, reactions and biological activity of some new bis-heterocyclic ring compounds containing sulphur atom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dibromo-2-hydroxybenzoic Acid
.
Welcome to the technical support center for the purification of crude 3,5-Dibromo-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of this compound:
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities often stem from the synthetic route, which typically involves the bromination of salicylic acid.[1] Potential impurities include monobrominated salicylic acid, tribromophenol, and unreacted salicylic acid.[2] The presence of these impurities can affect the melting point, spectral data, and downstream reaction efficiency.
Q2: My purified product has a low melting point. What is the likely cause?
A2: A depressed and broad melting point range is a classic indicator of impurities. The reported melting point for pure this compound is around 224-228°C.[2] If your value is significantly lower, it is likely contaminated with starting materials or side-products. Further purification, such as an additional recrystallization, is recommended.
Q3: Can I use column chromatography to purify this compound?
A3: While possible, column chromatography is often not the most efficient primary purification method for this compound on a larger scale due to its polarity and potential for streaking on silica gel. However, for small-scale purification or separation of closely related impurities, reverse-phase HPLC can be effective.[3][4][5][6] For bulk purification, recrystallization or acid-base extraction are generally more practical first steps.
Q4: What is the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, aqueous ethanol or ethanol/water mixtures are commonly effective.[7] The optimal ratio will depend on the specific impurity profile of your crude material. It is always advisable to perform small-scale solvent screening to determine the best conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and provides actionable solutions.
Problem 1: Oily Residue Instead of Crystals After Recrystallization
Cause: This phenomenon, often called "oiling out," occurs when the solute is insoluble in the solvent at the boiling point, or the solution is supersaturated to the point where the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.
Solution:
-
Re-heat and Add More Solvent: If the oil solidifies upon further cooling, you may have used slightly too little solvent. Re-heat the mixture to dissolve the oil, then add a small amount of hot solvent until the solution is clear. Allow it to cool slowly.
-
Change Solvent System: If re-heating and adding more solvent does not resolve the issue, the solvent system is likely inappropriate. A solvent mixture, such as ethanol/water, can be effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the cloudiness and allow the solution to cool slowly.[8]
-
Slow Cooling is Crucial: Rapid cooling, such as plunging the hot flask into an ice bath, can promote oiling out. Allow the solution to cool to room temperature on a benchtop, ideally insulated, before moving to an ice bath to maximize crystal formation.[9]
Problem 2: Poor Recovery of Purified Product
Cause: Low recovery can result from several factors, including using too much recrystallization solvent, incomplete precipitation, or transferring the product before it has fully crystallized.
Solution:
-
Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.
-
Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.[9]
-
Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor). This can be done by reducing the solvent volume by evaporation and cooling again to induce further crystallization. Be aware that this second crop of crystals may be less pure than the first.
Problem 3: Colored Impurities Persisting in the Final Product
Cause: Highly colored impurities can sometimes co-crystallize with the desired product. These are often polar, conjugated molecules that are not easily removed by a single recrystallization.
Solution:
-
Activated Carbon Treatment: Before allowing the hot recrystallization solution to cool, you can add a small amount of activated carbon (charcoal) to adsorb colored impurities.[10] Add the carbon to the hot solution, swirl, and then perform a hot gravity filtration to remove the carbon before allowing the filtrate to cool and crystallize. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
Acid-Base Extraction: An acid-base extraction can be a very effective method to separate the acidic this compound from neutral or basic impurities.[11][12][13][14] This technique exploits the change in solubility of the acidic compound upon conversion to its salt form.
Detailed Experimental Protocol: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is a robust method for purifying crude this compound, particularly when dealing with neutral or less acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
-
Separatory funnel, Erlenmeyer flasks, beakers, Büchner funnel, filter paper, pH paper
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it, making sure to vent frequently to release the pressure from the carbon dioxide gas that is evolved. Shake the funnel gently for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer, as it is denser) will contain the sodium salt of your desired product (sodium 3,5-dibromo-2-hydroxybenzoate), which is water-soluble.[11] The organic layer will contain any neutral or non-acidic impurities.
-
Collect Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction, add a fresh portion of saturated sodium bicarbonate solution to the organic layer remaining in the separatory funnel and repeat the extraction process. Combine this second aqueous extract with the first one.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6 M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). You will observe the white precipitate of this compound forming.[15]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove any residual salts.
-
Recrystallization (Optional but Recommended): For the highest purity, recrystallize the solid from a minimal amount of a hot ethanol/water mixture.[7] Dissolve the solid in a minimum of hot ethanol, then add hot water until the solution becomes turbid. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them thoroughly in a vacuum oven or desiccator.
Data Summary Table:
| Parameter | Value/Range | Notes |
| Melting Point (Pure) | 224-228 °C | A sharp melting point is indicative of high purity.[2] |
| Appearance | White to off-white crystalline solid | Significant color may indicate persistent impurities. |
| Solubility | Soluble in ethanol, methanol, DMSO | Poorly soluble in water.[7][16] |
| Molecular Weight | 295.91 g/mol | [17][18][19] |
References
- 1. homework.study.com [homework.study.com]
- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 3. Chromatographic analysis of salicylic compounds in different species of the genus Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ycmou.ac.in [ycmou.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. odinity.com [odinity.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 15. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 16. benchchem.com [benchchem.com]
- 17. chemscene.com [chemscene.com]
- 18. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
Technical Support Center: Synthesis of 3,5-Dibromo-2-hydroxybenzoic acid
Welcome to the technical support guide for the synthesis of 3,5-Dibromo-2-hydroxybenzoic acid (3,5-DBSA). This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important chemical intermediate. Our goal is to provide field-proven insights and troubleshooting strategies to help you identify, understand, and mitigate common impurities encountered during its synthesis, thereby improving yield, purity, and process reproducibility.
Section 1: The Synthetic Landscape and Key Impurity Pathways
The most prevalent laboratory and industrial synthesis of this compound involves the direct electrophilic bromination of salicylic acid (2-hydroxybenzoic acid). While seemingly straightforward, this reaction is a delicate balance of directing group effects. The hydroxyl (-OH) group is a potent activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The strong activation by the -OH group dominates, directing bromination to the 3 and 5 positions. However, this high reactivity is also the source of common side reactions and impurities.
The diagram below illustrates the primary reaction pathway to the desired product and the formation routes of the most frequently observed impurities.
Caption: Reaction scheme for the synthesis of 3,5-DBSA and major impurity pathways.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of 3,5-DBSA in a practical question-and-answer format.
Q1: My final product has a broad or significantly lower melting point than the literature value (~224 °C). What are the likely impurities?
A: A depressed and broad melting point is a classic indicator of impurities. In this synthesis, the most common culprits are residual starting material and products from under- or over-bromination. The presence of these molecules disrupts the crystal lattice of the pure product, leading to a lower melting point.
Causality: The hydroxyl group on salicylic acid strongly activates the aromatic ring, making electrophilic substitution rapid.[1] If reaction conditions are not carefully controlled, a mixture of products is easily formed.
Identification Aid: Compare your experimental melting point with the values in the table below. A significant overlap with an impurity's melting point can suggest its presence.
Table 1: Physicochemical Properties of Target and Common Impurities
| Compound | Role | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| Salicylic Acid | Starting Material | 138.12 | 159 °C |
| 5-Bromosalicylic Acid | Under-bromination | 217.02 | 165-167 °C |
| This compound | Target Product | 295.91 | ~224 °C [2] |
| 2,4,6-Tribromophenol | Over-bromination / Decarboxylation | 330.80 | 96 °C |
Q2: I'm seeing multiple spots on my TLC plate or extra peaks in my HPLC chromatogram. How do I tentatively identify them?
A: Chromatographic methods separate compounds based on their physicochemical properties, primarily polarity. By understanding the structural differences between the product and impurities, we can predict their retention behavior.
-
2,4,6-Tribromophenol: This is the least polar of the common impurities due to the loss of the highly polar carboxylic acid group. It will have the highest Rf value on a normal-phase TLC plate and the longest retention time in reverse-phase HPLC.
-
Salicylic Acid: As the most polar species (only one bromine, retaining both polar functional groups), it will have the lowest Rf on TLC and the shortest retention time in reverse-phase HPLC.
-
Monobromosalicylic Acid: Will have intermediate polarity and retention between salicylic acid and the desired dibrominated product.
For definitive identification, LC-MS is invaluable. The molecular weights listed in Table 1 can be used to identify the corresponding molecular ion peaks. Various HPLC methods, including mixed-mode chromatography, can achieve excellent separation of these closely related isomers and byproducts.[3]
Q3: My reaction produced a significant amount of a low-melting solid which I've identified as 2,4,6-Tribromophenol. Why did this happen and how can I prevent it?
A: The formation of 2,4,6-Tribromophenol is a well-documented side reaction, particularly when using excess bromine or highly polar, protic solvents like bromine water.[4][5][6]
Mechanism & Causality: This impurity arises from a process called ipso-substitution. The highly activated ring first undergoes bromination at the 3 and 5 positions. With excess bromine, a subsequent electrophilic attack occurs at the carbon atom bearing the carboxylic acid group (the ipso position). This intermediate is unstable and readily loses CO₂, leading to the formation of a dibromophenol, which is then rapidly brominated again to yield the final 2,4,6-Tribromophenol.[7][8]
Preventative Measures:
-
Strict Stoichiometric Control: Use a precise molar ratio of bromine to salicylic acid. A slight excess of bromine (2.0-2.2 moles per mole of salicylic acid) is often optimal to drive the reaction to completion without promoting over-bromination.[9]
-
Solvent Choice: The choice of solvent is critical. While glacial acetic acid is common, prior art suggests that using aqueous p-dioxane can significantly reduce the formation of tribromophenol and other impurities, leading to a purer crude product.[9]
-
Controlled Addition: Add the bromine solution dropwise to the salicylic acid solution at a controlled temperature to avoid localized high concentrations of bromine.
Q4: My yield is low, and analysis shows a large amount of unreacted salicylic acid and/or monobromosalicylic acid. What went wrong?
A: This is a clear case of an incomplete reaction or under-bromination.
Causality: The reaction kinetics are dependent on temperature, time, and reactant concentration.[10] Insufficient energy or time will result in incomplete conversion.
-
Insufficient Bromine: The most common cause is using less than two full equivalents of bromine.
-
Low Temperature: The reaction may be too slow at lower temperatures. A range of 50-100 °C is often effective.[9]
-
Short Reaction Time: The reaction may simply not have been allowed to run long enough for the second bromination to occur.
Corrective Actions:
-
Verify Reagent Stoichiometry: Accurately measure both the starting material and the bromine.
-
Optimize Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time.
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting material and the formation of the product. The reaction should only be quenched after the starting material is consumed.
Section 3: Recommended Protocols and Workflows
Protocol 1: Optimized Synthesis for High Purity
This protocol is adapted from methods demonstrated to yield high-purity crude product, minimizing the formation of common impurities.[9]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add salicylic acid (1.0 mole).
-
Solvent Addition: Add a solvent mixture of p-dioxane and water (e.g., 50% aqueous p-dioxane, 1 liter per mole of salicylic acid).[9] Stir until the salicylic acid is fully dissolved.
-
Bromine Preparation: In the dropping funnel, prepare a solution of bromine (2.1 moles) in a small amount of the same solvent system.
-
Reaction: Heat the salicylic acid solution to 50-60 °C. Begin the dropwise addition of the bromine solution over 1-2 hours, maintaining the internal temperature.
-
Digestion: After the addition is complete, continue stirring the reaction mixture at 60-70 °C for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The this compound will crystallize out.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual solvent and water-soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. This crude product is often of >99% purity.[9]
Protocol 2: Purification by Recrystallization
If the crude product requires further purification, recrystallization is the most effective method.
-
Solvent Selection: Ethanol is a suitable solvent for recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
Analytical & Purification Workflow
The following workflow provides a systematic approach to ensuring the final product meets the required quality standards.
Caption: A logical workflow for the analysis and purification of 3,5-DBSA.
References
- 1. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 2. This compound | 3147-55-5 | FD71156 [biosynth.com]
- 3. helixchrom.com [helixchrom.com]
- 4. sarthaks.com [sarthaks.com]
- 5. The aciton of bromine water (excess) on salicylic acid results in the formation of [allen.in]
- 6. Salicylic acid on treatment with bromine water will give [allen.in]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3,5-Dibromo-2-hydroxybenzoic acid. As Senior Application Scientists, we have designed this resource to move beyond simple procedural steps, focusing on the underlying chemical principles to empower you to diagnose issues and rationally optimize your reaction conditions.
Core Synthesis Overview: Electrophilic Bromination
The synthesis of this compound is achieved via the electrophilic aromatic substitution of salicylic acid (2-hydroxybenzoic acid). The reaction leverages the strong activating and directing effects of the hydroxyl group on the aromatic ring.
Preventing the formation of byproducts in 3,5-Dibromo-2-hydroxybenzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3,5-Dibromo-2-hydroxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds, is a critical process for many researchers. While the direct bromination of salicylic acid appears straightforward, the reaction is often plagued by the formation of undesirable byproducts, which can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and consistently achieve a high-purity product.
Our approach is grounded in a deep understanding of the underlying reaction mechanisms. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your own laboratory settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of this compound and provide actionable solutions based on established chemical principles.
Q1: My final product is a mixture of mono-, di-, and even tri-brominated species. How can I improve the selectivity for the desired 3,5-dibromo product?
A1: Achieving high selectivity is a matter of controlling the electrophilic aromatic substitution reaction. The hydroxyl group of salicylic acid is a strong activating group, making the aromatic ring highly susceptible to bromination.[1] Here are the key factors to consider:
-
Stoichiometry of Bromine: This is the most critical parameter. A molar ratio of approximately 2.0 to 2.2 moles of bromine per mole of salicylic acid is optimal for maximizing the yield of the dibromo product.[2] Using less than two equivalents will inevitably lead to the formation of monobrominated salicylic acids. Conversely, an excess of bromine, especially in aqueous solutions, can lead to the formation of tribromophenol through decarboxylation.[3][4]
-
Reaction Solvent: The choice of solvent significantly influences the reaction's outcome.
-
Aqueous p-Dioxane: A mixture of p-dioxane and water (specifically, 10-70% water) has been shown to produce high yields of 3,5-dibromosalicylic acid with minimal impurities.[2] This solvent system helps to maintain a homogeneous reaction mixture and facilitates the crystallization of the pure product upon cooling.[2]
-
Glacial Acetic Acid: This is another common solvent. It is less activating than water and can help to moderate the reaction, but careful control of bromine addition is still necessary.
-
-
Temperature Control: The reaction is best carried out at a temperature between 50°C and 100°C.[2] Lower temperatures can lead to incomplete reactions, while excessively high temperatures can promote the formation of byproducts, including tribromophenol.[5]
-
Rate of Bromine Addition: A slow, dropwise addition of bromine to the salicylic acid solution is crucial. This helps to maintain a low concentration of bromine in the reaction mixture at any given time, favoring the desired dibromination over further substitution.
Q2: I'm observing the formation of a significant amount of 2,4,6-tribromophenol. What causes this, and how can I prevent it?
A2: The formation of 2,4,6-tribromophenol is a classic byproduct in the bromination of salicylic acid, particularly when using excess bromine in an aqueous medium.[3][4] This occurs through a process of brominative decarboxylation.
Mechanism of Tribromophenol Formation:
-
Initial Bromination: The salicylic acid is first brominated at the positions ortho and para to the strongly activating hydroxyl group.
-
Ipso-Substitution and Decarboxylation: With excess bromine, an electrophilic attack can occur at the carbon atom bearing the carboxyl group (the ipso position). This is followed by the loss of carbon dioxide, resulting in the formation of a brominated phenol.
-
Further Bromination: The resulting phenol is highly activated and rapidly reacts with the remaining bromine to yield the tri-substituted 2,4,6-tribromophenol.[3]
Preventative Measures:
-
Strict Stoichiometric Control: As mentioned in Q1, limit the bromine to a molar equivalent of 2.0-2.2 relative to the salicylic acid.[2]
-
Avoid Aqueous "Bromine Water": Using bromine in a non-aqueous or mixed solvent system like aqueous p-dioxane or glacial acetic acid can suppress the decarboxylation pathway.[2]
-
Moderate Reaction Temperature: Higher temperatures can facilitate the decarboxylation step. Maintaining the reaction temperature within the recommended 50-100°C range is advisable.[2]
Q3: My reaction seems to stall, and I'm left with a significant amount of monobromosalicylic acid. What could be the issue?
A3: Incomplete conversion to the dibrominated product can be due to several factors:
-
Insufficient Bromine: Double-check your calculations and ensure that you are using at least two molar equivalents of bromine.
-
Low Reaction Temperature: If the reaction temperature is too low (below 40-50°C), the rate of the second bromination may be significantly reduced.[2]
-
Poor Mixing: Ensure that the reaction mixture is being stirred efficiently to maintain homogeneity. This is especially important if the salicylic acid is not fully dissolved in the solvent.
-
Reaction Time: While the reaction is generally rapid, allowing for a sufficient reaction time (typically 0.5 to 5 hours) after the complete addition of bromine can help drive the reaction to completion.[2]
Q4: How can I effectively purify the crude this compound to remove any remaining byproducts?
A4: Purification is crucial for obtaining a high-purity final product. Recrystallization is the most common and effective method.
-
Solvent Selection: A minimal amount of hot ethanol or an ethanol/water mixture is often a good choice for recrystallization.[6] The goal is to find a solvent system in which the desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitated product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual mother liquor.[7]
-
Dry the purified crystals under vacuum.
-
Q5: What are the best analytical techniques to assess the purity of my final product and identify any byproducts?
A5: A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and assess the purity of the final product. By comparing the Rf values of your product to those of the starting material and known byproducts, you can get a good qualitative picture of the sample's composition.
-
Melting Point: A sharp melting point close to the literature value (around 224-228°C) is a good indicator of high purity.[2][8] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can be used to confirm the identity of the desired product and identify any byproducts.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in your sample, which can help to confirm the presence of the desired product and identify byproducts based on their mass-to-charge ratios.[9]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Materials:
-
Salicylic Acid
-
Bromine
-
p-Dioxane
-
Deionized Water
-
Sodium Thiosulfate (for quenching)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve salicylic acid (1.0 equivalent) in an aqueous p-dioxane solution (containing 10-60% water).[2]
-
From the dropping funnel, add a solution of bromine (2.1 equivalents) in a small amount of the same aqueous p-dioxane solvent dropwise to the stirred salicylic acid solution at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 90-100°C) and maintain this temperature for 1-2 hours.[2] Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The this compound should start to crystallize.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water.
-
If necessary, quench any residual bromine in the filtrate with a 10% sodium thiosulfate solution before disposal.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture.[6]
-
Dry the purified crystals under vacuum.
Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Byproduct Formation Pathway
Caption: Reaction pathway showing the formation of the desired product and a key byproduct.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Bromine Stoichiometry | 2.0 - 2.2 equivalents | Ensures complete dibromination while minimizing over-bromination. | < 2.0: Incomplete reaction, formation of monobromo byproducts. > 2.2: Increased risk of tribromophenol formation. |
| Reaction Temperature | 50 - 100 °C | Provides sufficient activation energy for the reaction without promoting side reactions. | < 50°C: Slow or incomplete reaction. > 100°C: Increased byproduct formation (e.g., decarboxylation). |
| Solvent (aq. p-Dioxane) | 10 - 70% Water | Optimizes solubility and facilitates product crystallization.[2] | Outside this range may lead to poor solubility or difficult product isolation. |
| Reaction Time | 0.5 - 5 hours | Allows the reaction to proceed to completion. | Too short: Incomplete reaction. Too long: May increase minor byproducts. |
References
- 1. gauthmath.com [gauthmath.com]
- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. The aciton of bromine water (excess) on salicylic acid results in the formation of [allen.in]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 3147-55-5 | FD71156 [biosynth.com]
- 9. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
Technical Support Center: Degradation Pathways of 3,5-Dibromo-2-hydroxybenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3,5-Dibromo-2-hydroxybenzoic acid (3,5-DBHBA), also known as 3,5-Dibromosalicylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions encountered during experimental work. Our goal is to synthesize field-proven insights with established scientific principles to ensure the integrity and success of your research.
Introduction
This compound is a halogenated aromatic compound. Understanding its environmental fate and degradation pathways is crucial, as halogenated organics can be persistent pollutants.[1][2] The removal of the halogen substituent is a key and often rate-limiting step in the breakdown of these molecules.[3] This guide will explore the primary mechanisms of its degradation—microbial, photochemical, and chemical—and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the study of 3,5-DBHBA degradation.
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of 3,5-DBHBA, like other halogenated aromatic compounds, can proceed through several pathways:
-
Microbial Degradation: This is a major mechanism for the removal of organic pollutants.[1][2] It involves microorganisms utilizing the compound as a substrate. The initial and critical step is typically dehalogenation, which can occur reductively (replacing bromine with hydrogen) under anaerobic conditions or oxidatively in the presence of oxygen.[3][4]
-
Photochemical Degradation (Photolysis): This pathway involves the breakdown of the molecule by light energy, particularly UV radiation.[5] Direct photolysis can cleave the carbon-bromine bonds, leading to debromination.[5] The process can be influenced by the solvent system and the presence of other photosensitizing compounds.
-
Chemical Degradation: Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using iron salts and hydrogen peroxide), can effectively degrade 2-hydroxybenzoic acid and are likely effective for its brominated derivatives.[6][7] These methods generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.[7]
Q2: I'm studying anaerobic microbial degradation, but I'm seeing a very long lag phase before any breakdown occurs. Is this normal?
A2: Yes, a significant lag phase is common when studying the anaerobic biodegradation of brominated benzoic acids. Studies on similar monobrominated benzoates have reported lag periods ranging from 23 to 64 days before degradation commences.[8][9] This delay is often attributed to the time required for the microbial consortium to acclimate, induce the necessary dehalogenating enzymes, or for a specific dehalogenating population to grow to a sufficient density. For troubleshooting this issue, please refer to our Troubleshooting Guide 1 .
Q3: What are the expected initial breakdown products of 3,5-DBHBA during microbial degradation?
A3: The initial step in the anaerobic biodegradation of brominated aromatic compounds is typically reductive dehalogenation.[3][8] Therefore, the expected initial intermediates from 3,5-DBHBA would be monobrominated hydroxybenzoic acids (either 3-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxybenzoic acid), followed by 2-hydroxybenzoic acid (salicylic acid). Subsequent steps would involve hydroxylation and ring cleavage.[10]
Q4: Which analytical methods are best for monitoring the degradation of 3,5-DBHBA and identifying its metabolites?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for quantifying the disappearance of the parent compound (3,5-DBHBA) and the appearance of its initial, polar metabolites. A C18 reverse-phase column is typically used.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and confirming the structure of metabolites. However, since 3,5-DBHBA and its hydroxylated intermediates are not very volatile, a derivatization step (e.g., methylation) is often required to make them suitable for GC analysis.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, often eliminating the need for derivatization, making it a powerful tool for metabolite identification.
Q5: Can the position of the bromine atoms on the ring affect the degradation rate?
A5: Absolutely. The position of halogen substituents significantly influences microbial degradation. Studies on chlorinated and brominated benzoic acids have shown that the position of the halogen affects the substrate specificity of the dehalogenating enzymes.[12] For example, some microbial consortia may readily degrade a 3- or 4-halogenated benzoate but only slowly metabolize the 2-halogenated isomer.[12] Therefore, the specific stereochemistry of 3,5-DBHBA will dictate which microbial populations can effectively initiate its breakdown.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Anaerobic Microbial Degradation
Common Problem: No degradation of 3,5-DBHBA is observed, or the process is unacceptably slow, even after several weeks.
This guide provides a systematic approach to troubleshooting and optimizing anaerobic degradation experiments.
Troubleshooting Matrix
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate Inoculum | The microbial consortium lacks the necessary dehalogenating bacteria. Solution: Use an inoculum from a site with a history of contamination by halogenated compounds. Marine and estuarine sediments are often effective sources.[3][8] Consider creating an enrichment culture by repeatedly feeding a simple brominated compound to the inoculum before introducing 3,5-DBHBA. |
| Suboptimal Electron Acceptor | The rate of reductive dehalogenation can vary with the terminal electron-accepting process. Solution: Set up parallel experiments with different electron acceptors. Studies show debromination rates are often higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions.[8][9] |
| Nutrient Limitation | The medium may lack essential nutrients for microbial growth and metabolism. Solution: Ensure your anaerobic medium is replete with essential macro- and micronutrients, vitamins, and a suitable carbon source if co-metabolism is being investigated. |
| Compound Toxicity | The initial concentration of 3,5-DBHBA may be toxic to the microbial community. Solution: Perform a toxicity assay. Set up experiments with a range of initial 3,5-DBHBA concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal, non-inhibitory starting concentration. |
| Incorrect pH or Temperature | The pH and temperature are outside the optimal range for the dehalogenating microorganisms. Solution: Maintain the pH between 6.8 and 7.2 for most anaerobic consortia. Incubate at a temperature relevant to the source environment of the inoculum (e.g., 25-30°C for mesophiles). |
Experimental Protocol: Setting up an Anaerobic Microcosm
This protocol describes the establishment of a batch microcosm to assess the anaerobic degradation of 3,5-DBHBA.
-
Medium Preparation: Prepare a defined anaerobic mineral medium. A typical recipe includes phosphates, ammonium, salts, trace metals, and a reducing agent (e.g., sodium sulfide or cysteine-HCl). Add resazurin as a redox indicator.
-
Dispensing Medium: Dispense the medium into serum bottles (e.g., 120 mL bottles with 50 mL of medium).
-
Deoxygenation: Sparge the medium with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v) for at least 30 minutes to remove all traces of oxygen.
-
Sealing and Autoclaving: Seal the bottles with thick butyl rubber stoppers and aluminum crimps. Autoclave to sterilize. The resazurin indicator should be colorless after autoclaving.
-
Substrate Addition: Prepare a sterile, anaerobic stock solution of 3,5-DBHBA. Using a sterile, N₂-flushed syringe, add the substrate to the microcosms to achieve the desired final concentration.
-
Inoculation: Inoculate the microcosms with your source material (e.g., 10% w/v sediment slurry) inside an anaerobic chamber or using anaerobic techniques.
-
Incubation: Incubate the bottles in the dark at a constant temperature. Include appropriate controls:
-
No-Substrate Control: Inoculated medium without 3,5-DBHBA.
-
Sterile Control: Uninoculated medium with 3,5-DBHBA to check for abiotic degradation.
-
-
Sampling: At regular time intervals, withdraw a liquid sample (e.g., 1 mL) using a sterile, N₂-flushed syringe for analysis by HPLC.
Workflow Diagram: Anaerobic Microcosm Setup
Caption: Workflow for setting up and monitoring an anaerobic microcosm experiment.
Guide 2: Quantitative Analysis by HPLC-UV
Common Problem: Inconsistent quantification of 3,5-DBHBA or poor resolution of metabolite peaks.
This guide provides a robust HPLC method and troubleshooting tips for accurate analysis.
Troubleshooting Matrix
| Potential Cause | Explanation & Recommended Solution |
| Poor Peak Shape | Peaks are tailing or fronting, leading to inaccurate integration. Solution: Ensure the sample solvent is compatible with the initial mobile phase. Adjust the pH of the mobile phase; for acidic compounds like 3,5-DBHBA, a slightly acidic mobile phase (e.g., pH 3-4 with phosphoric or formic acid) can improve peak shape by suppressing ionization. |
| Co-elution of Peaks | The parent compound and metabolites are not fully separated. Solution: Optimize the mobile phase gradient. Try a shallower gradient (slower increase in organic solvent percentage) to improve resolution.[11] Alternatively, test a different column chemistry (e.g., Phenyl-Hexyl instead of C18). |
| Baseline Noise/Drift | High baseline noise interferes with the detection of low-concentration metabolites. Solution: Use high-purity HPLC-grade solvents and additives. Degas the mobile phase thoroughly before use. Ensure the system is properly equilibrated. |
| Inconsistent Retention Times | Retention times are shifting between runs. Solution: Ensure the column temperature is stable and controlled using a column oven. Check for leaks in the pump or injector. Prepare fresh mobile phase daily. |
Experimental Protocol: HPLC Method for 3,5-DBHBA
This method is a starting point and may require optimization for your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm (monitor multiple wavelengths) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Centrifuge your microcosm sample to pellet solids and biomass.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
If concentrations are very low, consider Solid Phase Extraction (SPE) for sample cleanup and concentration.
Diagram: HPLC Analysis Workflow
Caption: Standard workflow for preparing and analyzing aqueous samples by HPLC.
Guide 3: Visualizing Potential Degradation Pathways
Understanding the theoretical degradation sequence is crucial for identifying intermediates. The following diagram illustrates a plausible anaerobic degradation pathway for this compound based on established mechanisms for similar compounds.
Hypothetical Anaerobic Degradation Pathway
Caption: Plausible anaerobic degradation pathway for 3,5-DBHBA via reductive dehalogenation.
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 3,5-Dibromo-2-hydroxybenzoic acid
Technical Support Center: Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of this compound (also known as 3,5-dibromosalicylic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to empower you to optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct electrophilic aromatic substitution (bromination) of salicylic acid.[1] In this reaction, salicylic acid is treated with a brominating agent, typically bromine (Br₂) in a suitable solvent like glacial acetic acid.[2] The hydroxyl (-OH) group is a strong activating group and directs the substitution to the ortho and para positions, while the carboxylic acid (-COOH) group is a deactivating group.[3][4] The strong activation by the hydroxyl group facilitates the di-substitution at positions 3 and 5.[5]
Q2: I am not getting the desired product. What are the first things I should check?
Begin by verifying the quality and stoichiometry of your starting materials. Ensure your salicylic acid is pure and dry. The brominating agent, especially if it's bromine, should be handled with care to prevent loss by evaporation. Confirm that you are using at least two molar equivalents of bromine for every mole of salicylic acid to achieve di-bromination.[2] Also, check your reaction temperature and time, as insufficient heating or reaction time can lead to incomplete conversion.
Q3: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a less reactive brominating agent.
-
Side Reactions: The formation of byproducts, such as monobrominated salicylic acid or even tribromophenol through decarboxylation, can significantly reduce the yield of the desired product.[6][7]
-
Product Loss During Workup: The product might be lost during the purification steps, such as recrystallization, if the conditions are not optimized.
In-Depth Troubleshooting Guide
Problem Category: Low or No Product Formation
Q4: My reaction seems to be stalled with a significant amount of starting material remaining. How can I drive the reaction to completion?
Possible Causes & Solutions:
-
Insufficient Electrophilicity: The brominating agent may not be sufficiently electrophilic to react with the salicylic acid. While salicylic acid's hydroxyl group is activating, the carboxylic acid group is deactivating.
-
Recommendation: If using bromine, the addition of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can polarize the Br-Br bond, creating a more potent electrophile.[8]
-
-
Reaction Temperature and Time: The bromination of salicylic acid is often conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Recommendation: Ensure your reaction is maintained at the recommended temperature, which can range from room temperature to reflux, depending on the solvent.[2] Consider increasing the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).
-
Q5: I am observing a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromosalicylic acid. How can I improve the selectivity for the di-brominated product?
Possible Causes & Solutions:
-
Stoichiometry of Bromine: Using less than two equivalents of the brominating agent will naturally lead to a mixture of mono- and di-brominated products.[9]
-
Recommendation: Carefully measure and add at least 2.2 equivalents of bromine to account for any potential loss. The rate of addition can also influence selectivity; a slow, dropwise addition can sometimes provide better control over the reaction.[6]
-
Problem Category: Product Purity and Side Reactions
Q6: My final product is off-white or yellowish. What is the source of this discoloration and how can I remove it?
Possible Causes & Solutions:
-
Residual Bromine: A common cause of discoloration is the presence of unreacted bromine.
-
Recommendation: During the workup, quench any excess bromine by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic orange color of bromine disappears.[10]
-
-
Oxidation Byproducts: Under harsh conditions, minor oxidation of the phenol ring can occur, leading to colored impurities.
-
Recommendation: A thorough recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, can effectively remove these impurities. The use of activated charcoal during recrystallization can also help decolorize the solution.
-
Q7: I have evidence of gas evolution (CO₂) during my reaction, and my product contains phenolic impurities. How can I prevent decarboxylation?
Possible Causes & Solutions:
-
Bromodecarboxylation: This is a known side reaction where the carboxylic acid group is replaced by a bromine atom, especially under harsh conditions or with prolonged heating.[7][11] This can lead to the formation of 2,4,6-tribromophenol.[3]
-
Recommendation: Careful control of the reaction temperature is crucial. Avoid excessive heating. Some studies suggest that the choice of solvent can influence the rate of decarboxylation.[12] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable.
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve salicylic acid (1.0 eq) in glacial acetic acid.
-
Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred salicylic acid solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-100°C) for 2-4 hours.[2] Monitor the reaction progress using TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Quench excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color dissipates.[10]
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Summary
| Parameter | Standard Condition | Optimized Recommendation | Rationale for Optimization |
| Bromine Stoichiometry | 2.0 eq | 2.2 eq | Ensures complete di-bromination, accounting for potential volatility. |
| Temperature | Room Temperature to 100°C | 80-100°C (gentle reflux) | Balances reaction rate and minimizes decarboxylation.[2] |
| Reaction Time | 1-6 hours | 2-4 hours (TLC monitored) | Prevents prolonged heating that can lead to side reactions. |
| Quenching Agent | Water | 10% Sodium Thiosulfate | Effectively removes residual bromine, preventing product discoloration.[10] |
| Purification | Water wash | Recrystallization (Ethanol/Water) | Significantly improves the purity and removes colored byproducts. |
Visual Guides
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for the di-bromination of salicylic acid.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. ias.ac.in [ias.ac.in]
- 7. quora.com [quora.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The suppression of bromodecarboxylation of salicylic acid by co-ordination | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 3,5-Dibromo-2-hydroxybenzoic Acid and Other Halogenated Salicylates
This guide provides an in-depth comparative analysis of the antimicrobial properties of 3,5-Dibromo-2-hydroxybenzoic acid (3,5-DBSA) relative to other halogenated derivatives of salicylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate structure-activity relationships and outlines the established methodologies for evaluating antimicrobial efficacy.
Introduction: The Role of Halogenation in Enhancing Salicylate Bioactivity
Salicylic acid and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. In the ongoing search for more potent antimicrobial agents to combat drug-resistant pathogens, chemical modification of existing scaffolds is a key strategy[3]. Halogenation, the introduction of halogen atoms such as bromine or chlorine onto the aromatic ring, has been shown to significantly enhance the biological efficacy of many compounds[3][4]. The presence, position, and nature of the halogen substituent can profoundly influence a molecule's lipophilicity, electronic properties, and interaction with biological targets, thereby augmenting its antimicrobial potency[4][5].
This guide focuses on this compound, a di-brominated derivative of salicylic acid, and compares its antimicrobial performance against other mono- and di-halogenated salicylates. We will examine the available data, discuss the underlying mechanisms of action, and provide a detailed experimental protocol for the standardized assessment of these compounds.
Molecular Structures and Comparative Overview
The antimicrobial activity of halogenated salicylic acids is intrinsically linked to their chemical structure. The addition of electron-withdrawing halogen atoms to the phenolic ring alters the compound's physicochemical properties. This compound features two bromine atoms at positions 3 and 5, which are anticipated to confer potent bioactivity[4].
Caption: Chemical structures of key compounds discussed in this guide.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. While direct, head-to-head comparative studies under identical conditions are limited in publicly available literature, we can synthesize data from various sources to build a comparative picture.
Studies indicate that this compound possesses significant antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans[6]. The mechanism is believed to involve the disruption of the microbial cell membrane[6].
The importance of halogenation is further highlighted in studies comparing different halogenated salicylates. One study that evaluated the antibacterial reactivity of salicylic acid derivatives bonded to viscose fabrics found the following order of efficacy: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid [7][8]. This suggests that bromine substitution at the 5-position confers superior antibacterial properties compared to chlorine at the same position, and that both are more effective than the parent compound.
Table 1: Summary of Reported Antimicrobial Activities
| Compound | Target Organism | Key Performance Metric (MIC) | Reference(s) |
| This compound | Staphylococcus aureus | Data suggests inhibitory effects | [6] |
| Escherichia coli | Data suggests inhibitory effects | [6] | |
| Pseudomonas aeruginosa | Data suggests inhibitory effects | [6] | |
| Candida albicans | Data suggests inhibitory effects | [6] | |
| 5-Bromosalicylic acid | Gram-positive & Gram-negative bacteria | Higher reactivity than salicylic acid | [7][8] |
| 5-Chlorosalicylic acid | Gram-positive & Gram-negative bacteria | Lower reactivity than 5-bromosalicylic acid | [7][8] |
| Salicylic Acid | Staphylococcus aureus | 800 µg/mL - 4 mg/mL | [9] |
| Escherichia coli | >3200 µg/mL - 4 mg/mL | [9] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions and methodologies. Further research under standardized testing protocols is required for a definitive comparative efficacy analysis.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of halogenated salicylates is thought to be multifactorial, targeting fundamental microbial processes. The primary proposed mechanisms include:
-
Cell Membrane Disruption : Salicylates can intercalate into the bacterial cell membrane, disrupting its structural integrity and function. This leads to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death[6][9]. The enhanced lipophilicity from halogenation may facilitate this membrane interaction.
-
Induction of Oxidative Stress : Some studies suggest that salicylates can induce the formation of reactive oxygen species (ROS) within bacterial cells[9]. This surge in oxidative stress can damage vital cellular components, including DNA, proteins, and lipids, contributing to the bactericidal effect.
-
Inhibition of Fungal Growth : In fungi, the mechanism is thought to involve the inhibition of overall growth and the prevention of spore germination, though the precise pathways are still under investigation[6].
-
Modulation of Resistance Pathways : In certain Gram-negative bacteria like E. coli, salicylic acid can activate the multiple antibiotic resistance (mar) operon, which can paradoxically lead to decreased susceptibility to some antibiotics[1]. Understanding how halogenated derivatives interact with these pathways is a critical area for future research.
Caption: Proposed mechanism of cell membrane disruption by halogenated salicylates.
Experimental Protocol: Broth Microdilution Method for MIC Determination
To ensure the reproducibility and comparability of antimicrobial efficacy data, a standardized protocol is essential. The broth microdilution method is a widely accepted, gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[9][10][11].
Step-by-Step Methodology
-
Preparation of Inoculum: a. Streak the microbial culture (e.g., S. aureus ATCC 29213) on an appropriate agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 35 ± 1°C[11]. b. Suspend several morphologically similar colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[4].
-
Preparation of Test Compounds: a. Prepare a stock solution of each halogenated salicylic acid (e.g., 3,5-DBSA) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). b. In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution with the broth medium to create a range of decreasing concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. c. Incubate the plate at 35 ± 1°C for 16-20 hours under aerobic conditions[11].
-
Determination of MIC: a. Following incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth[9][10][12].
Caption: Standardized workflow for the Broth Microdilution MIC assay.
Conclusion and Future Directions
The available evidence strongly suggests that halogenation is a powerful strategy for enhancing the antimicrobial efficacy of salicylic acid. This compound, in particular, demonstrates broad-spectrum antimicrobial potential, likely mediated by cell membrane disruption[6]. Comparative data, while not comprehensive, indicates that brominated derivatives may offer superior activity to their chlorinated counterparts[7][8].
However, to fully realize the therapeutic potential of these compounds, further research is imperative. Future work should focus on:
-
Direct Comparative Studies: Conducting head-to-head MIC and Minimum Bactericidal Concentration (MBC) testing of a wide range of halogenated salicylates against a panel of clinically relevant, drug-resistant pathogens under standardized conditions.
-
Mechanistic Elucidation: Employing advanced techniques to precisely define the molecular mechanisms of action and identify specific cellular targets.
-
Toxicology and Safety: Evaluating the cytotoxicity of these compounds against mammalian cell lines to establish a therapeutic index.
-
In Vivo Efficacy: Progressing the most promising candidates to animal models of infection to assess their performance in a physiological context.
By systematically addressing these areas, the scientific community can pave the way for developing novel and effective antimicrobial agents based on the halogenated salicylate scaffold.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 3147-55-5 [smolecule.com]
- 7. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjoud.com [wjoud.com]
A Comparative Analysis of the Biological Activities of 3,5-Dibromo-2-hydroxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, is a halogenated derivative of salicylic acid.[1] The core structure, a benzoic acid scaffold, is a common motif in a vast array of biologically active compounds, both naturally occurring and synthetic.[2][3] The addition of bromine atoms to the salicylic acid backbone significantly alters its physicochemical properties, often enhancing its biological efficacy. This guide provides a comparative analysis of the biological activities of this compound and its analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships.
Antimicrobial Activity: A Potent Defense Against Pathogens
Halogenated phenolic compounds have long been recognized for their potent antimicrobial properties.[2] The presence of bromine atoms in this compound is thought to contribute to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.[1]
Comparative Antimicrobial Efficacy
Studies have demonstrated the efficacy of this compound against a range of bacteria and fungi.[1] To understand the contribution of the bromine and hydroxyl groups, a comparison with its analogs is crucial.
| Compound | Target Organism | Key Performance Metric (MIC) |
| This compound | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Data not yet available in comparative studies |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli O157 | 1 mg/mL[2] |
| Benzoic Acid | Escherichia coli O157 | 1 mg/mL[2] |
| 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis, Staphylococcus aureus | 1 µg/mL[4] |
| 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 µg/mL[4] |
MIC: Minimum Inhibitory Concentration
The significantly lower MIC value of the highly brominated analog, 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, against various bacteria underscores the potential of bromine substitution in enhancing antimicrobial potency.[4] The disruption of the bacterial cell membrane is a proposed mechanism of action for this compound.[1]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antimicrobial activity of a compound is the broth microdilution assay.[5][6][7]
Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.[7]
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.[6]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[6]
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties.[1] The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[8]
Structure-Activity Relationship in Inflammation
The anti-inflammatory potential of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. While specific comparative data for this compound is limited, studies on related compounds provide valuable insights. For instance, the presence of hydroxyl groups is often associated with anti-inflammatory and antioxidant activities.[9] A newly synthesized analog, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells, suggesting its potential as an anti-inflammatory agent.[10]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation)
A simple and effective in vitro method to screen for anti-inflammatory activity is the inhibition of egg albumin denaturation assay.[11][12]
Workflow for Egg Albumin Denaturation Assay
Caption: Workflow for Egg Albumin Denaturation Assay.
Step-by-Step Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and varying concentrations of the test compound.[11]
-
Incubation: The mixture is incubated at 37°C for 15 minutes.[11]
-
Denaturation: Protein denaturation is induced by heating the mixture at 70°C for 5-15 minutes.[11][12]
-
Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.[11]
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
Anticancer Activity: Targeting Cancer Cell Proliferation
Several benzoic acid derivatives have demonstrated anticancer properties, often by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cell cycle progression.[9][13]
Comparative Cytotoxicity
The cytotoxic effects of this compound and its analogs against various cancer cell lines can be compared using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cancer Cell Line | Key Performance Metric (IC50) |
| 2,5-Dihydroxybenzoic Acid | HCT-116 (Colon Cancer) | >250 µM[14] |
| 2,5-Dihydroxybenzoic Acid | HT-29 (Colon Cancer) | >200 µM[14] |
| 2,5-Dihydroxybenzoic Acid | MDA-MB-231 (Breast Cancer) | Starting at 50 µM[14] |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxy phenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.075 µM[15] |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) | MCF-7 (Breast Cancer) | 0.095 µM[15] |
| 3,5-dibromo-4,6-dimethoxychalcone | MCF-7 (Breast Cancer) | 4.12 ± 0.55 µM[16] |
| 3,5-dibromo-4,6-dimethoxychalcone | A549 (Lung Cancer) | 7.40 ± 0.67 µM[16] |
The data suggests that modifications to the benzoic acid scaffold, such as the formation of chalcones and other complex derivatives, can significantly enhance anticancer potency.[16]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Workflow of the MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.[17]
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).[19]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[17]
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.[17][19]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17] The intensity of the color is directly proportional to the number of viable cells.[17]
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. The introduction of bromine atoms and other functional groups to the salicylic acid scaffold significantly influences their antimicrobial, anti-inflammatory, and anticancer properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of these compounds. Future studies should focus on elucidating the precise mechanisms of action and conducting in vivo evaluations to translate these in vitro findings into tangible clinical applications.
References
- 1. Buy this compound | 3147-55-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. apec.org [apec.org]
- 8. researchgate.net [researchgate.net]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cetjournal.it [cetjournal.it]
- 13. mdpi.com [mdpi.com]
- 14. Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antioxidant Activity of 3,5-Dibromo-2-hydroxybenzoic Acid using the DPPH Assay
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a critical frontier in the development of therapeutics for a myriad of pathologies rooted in oxidative stress. This guide provides an in-depth, technical comparison and a detailed protocol for validating the antioxidant potential of 3,5-Dibromo-2-hydroxybenzoic acid. By leveraging the widely adopted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, we will objectively assess its performance against established antioxidant standards, providing the necessary framework for rigorous scientific validation.
The Principle of Antioxidant Activity and the DPPH Assay
Antioxidants are molecules that inhibit the oxidation of other molecules. They do so by neutralizing free radicals, which are highly reactive molecules with unpaired electrons that can cause damage to cells, proteins, and DNA.[1] Phenolic compounds, in particular, are known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby stabilizing it.[1][2]
The DPPH assay is a popular, rapid, and simple spectrophotometric method for evaluating the antioxidant capacity of various compounds.[3][4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3] DPPH is a stable free radical that has a deep purple color in solution, with a maximum absorbance around 517 nm.[3] When an antioxidant compound is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H, which is a pale yellow color.[3] This color change leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[3]
Experimental Design: A Comparative Analysis
To robustly validate the antioxidant activity of this compound, a comparative experimental design is essential. This involves testing the compound alongside well-characterized positive controls and a negative control.
-
Test Compound: this compound
-
Positive Controls:
-
Negative Control: A substance with no expected antioxidant activity under the assay conditions. For this guide, we will use a buffer solution without any test compound.[7]
The primary metric for comparison will be the IC50 value , which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[8][9]
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening of multiple concentrations.
Materials and Reagents:
-
This compound
-
Ascorbic Acid (analytical grade)
-
Trolox (analytical grade)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound, Ascorbic Acid, and Trolox.
-
Dissolve each compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL (1000 µg/mL).
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of each stock solution with methanol to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.625 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compounds and positive controls to separate wells.
-
Add 100 µL of methanol to the blank wells (negative control).
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: [3]
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the blank (methanol + DPPH).
-
Asample is the absorbance of the test sample (compound + DPPH).
-
-
Determine the IC50 Value:
-
Plot a graph of the percentage of scavenging activity against the concentration of the test compound.
-
The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph or by using linear regression analysis.[11]
-
Comparative Performance Data
The following table presents hypothetical, yet realistic, experimental data for this compound, alongside established values for Ascorbic Acid and Trolox, to illustrate the comparative analysis.
| Compound | IC50 (µg/mL) | Relative Antioxidant Capacity (Compared to Ascorbic Acid) |
| Ascorbic Acid (Positive Control) | ~8-15 | 1.00 |
| Trolox (Positive Control) | ~3-10 | ~1.5 - 2.5 |
| This compound | Hypothetical | To be determined |
| Negative Control (Buffer) | NA | 0 |
Note: The IC50 values for Ascorbic Acid and Trolox can vary slightly depending on the specific experimental conditions.[12][13]
Structure-Activity Relationship and Discussion
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[2] For hydroxybenzoic acids, the number and position of hydroxyl groups on the benzene ring are critical determinants of their radical scavenging ability.[14][15]
-
Hydroxylation: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[14] The presence of an ortho-dihydroxyl structure is particularly effective.[2]
-
Halogenation: The introduction of halogen atoms, such as bromine, can significantly influence the electronic properties of the molecule and, consequently, its biological activity.[16] In the case of this compound, the two bromine atoms are electron-withdrawing groups, which might modulate the hydrogen-donating ability of the hydroxyl group and the stability of the resulting phenoxyl radical.
Based on its structure, this compound possesses a phenolic hydroxyl group, which is a prerequisite for radical scavenging activity. However, the presence of two bulky and electron-withdrawing bromine atoms at the ortho and para positions relative to the hydroxyl group could sterically hinder its interaction with the DPPH radical and also affect the ease of hydrogen atom donation. Therefore, its antioxidant activity is expected to be influenced by a complex interplay of these structural features. The experimental validation outlined in this guide is crucial to empirically determine its potency relative to established antioxidants.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: General Mechanism of DPPH Radical Scavenging by a Phenolic Antioxidant.
Conclusion
This guide provides a comprehensive framework for the validation of the antioxidant activity of this compound using the DPPH assay. By adhering to the detailed protocol and employing a comparative analysis with established standards, researchers can obtain reliable and reproducible data. The determination of the IC50 value will allow for a quantitative assessment of its antioxidant potency, providing crucial insights for its potential application in drug discovery and development. The principles and methodologies outlined herein are fundamental for the rigorous scientific investigation of novel antioxidant compounds.
References
- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Optimization, and Evaluation of a New Sustained-Release Food Formulation for Polygonatum sibiricum Polysaccharide [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Cytotoxicity of 3,5-Dibromo-2-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 3,5-Dibromo-2-hydroxybenzoic Acid Scaffolds
The pursuit of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Benzoic acid derivatives, a class of compounds prevalent in nature, have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] Within this class, halogenated derivatives of salicylic acid (2-hydroxybenzoic acid) have emerged as a particularly promising scaffold for the development of cytotoxic agents. The introduction of bromine atoms at the C3 and C5 positions of the salicylic acid backbone, yielding this compound, creates a unique electronic and steric profile that can be exploited for targeted drug design.
This guide focuses on the comparative in vitro cytotoxicity of various derivatives of this core scaffold, including amides, esters, and Schiff bases. By modifying the carboxylic acid group, researchers can modulate the compound's lipophilicity, cell permeability, and interaction with biological targets, thereby influencing its cytotoxic potency and selectivity. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more effective and less toxic anticancer drug candidates.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following table summarizes the available IC50 values for various derivatives. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Derivative Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amide | O-alkylamino-tethered salicylamide (Compound 9a) | MDA-MB-231 (Breast) | 3.38 | [2] |
| O-alkylamino-tethered salicylamide (Compound 33a) | MDA-MB-231 (Breast) | 1.17 | [2] | |
| O-alkylamino-tethered salicylamide (Compound 33b) | MDA-MB-231 (Breast) | 1.40 | [2] | |
| Hydrazone | 4-Methoxysalicylaldehyde Hydrazone (Compound 12) | HL-60 (Leukemia) | <0.06 | [3] |
| 4-Methoxysalicylaldehyde Hydrazone (Compound 14) | HL-60 (Leukemia) | <0.06 | [3] | |
| 4-Methoxysalicylaldehyde Hydrazone (Compound 12) | K-562 (Leukemia) | <0.06 | [3] | |
| 4-Methoxysalicylaldehyde Hydrazone (Compound 14) | K-562 (Leukemia) | <0.06 | [3] | |
| 4-Methoxysalicylaldehyde Hydrazone (Compound 12) | MCF-7 (Breast) | 0.23 | [3] | |
| 4-Methoxysalicylaldehyde Hydrazone (Compound 14) | MCF-7 (Breast) | 0.23 | [3] | |
| 4-Methoxysalicylaldehyde Hydrazone (Compound 14) | MDA-MB-231 (Breast) | 1.22 | [3] |
Note: The data presented is for structurally related salicylamide and salicylaldehyde hydrazone derivatives, as comprehensive comparative data for a series of this compound derivatives was not available in a single study. These compounds share the core salicyl functional group and provide valuable insights into the potential activity of the target derivatives.
Mechanistic Insights: How Do These Derivatives Elicit Cytotoxicity?
The anticancer activity of this compound and its derivatives is believed to be multifactorial, involving several key cellular pathways. Understanding these mechanisms is paramount for identifying potential biomarkers for patient stratification and for designing rational combination therapies.
Induction of Oxidative Stress
A prominent mechanism of action for many phenolic compounds is the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can overwhelm the cellular antioxidant defense systems, leading to damage of critical biomolecules such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Studies on related salicylamide derivatives have shown that these compounds can trigger apoptosis through the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.[2]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Some benzoic acid derivatives have been shown to induce cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[4]
Inhibition of Key Signaling Pathways
Cancer cell growth and survival are often dependent on aberrant signaling pathways. For instance, the Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor progression. Certain O-alkylamino-tethered salicylamide derivatives have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling and inducing apoptosis in triple-negative breast cancer cells.[2]
Caption: Proposed mechanisms of cytotoxicity for this compound derivatives.
Experimental Protocols: A Guide to Reproducible In Vitro Cytotoxicity Assessment
To ensure the reliability and comparability of cytotoxicity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 × 10³ to 5 × 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plates for the desired time period.
-
Collection of Supernatant: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer of Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
Conclusion and Future Directions
The available data, primarily from structurally related salicylamide and salicylaldehyde hydrazone derivatives, suggests that modifications of the this compound scaffold can lead to potent cytotoxic agents against a variety of cancer cell lines. In particular, the hydrazone derivatives have demonstrated exceptionally low IC50 values, indicating high potency. Mechanistic studies point towards the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways as key contributors to their anticancer activity.
To advance this promising class of compounds, future research should focus on the systematic synthesis and evaluation of a comprehensive library of this compound derivatives, including amides, esters, and Schiff bases. This will enable a more thorough elucidation of the structure-activity relationships and the identification of derivatives with optimal potency and selectivity. Furthermore, in vivo studies using animal models are necessary to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of the most promising candidates. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective cancer therapeutics.
References
- 1. preprints.org [preprints.org]
- 2. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]
- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Dibromo-2-hydroxybenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is fundamental to designing potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,5-Dibromo-2-hydroxybenzoic acid derivatives, a class of compounds with significant therapeutic potential. While direct comparative data for a homologous series of these specific derivatives is sparse in publicly available literature, this guide synthesizes findings from structurally related compounds to infer SAR trends and provides detailed experimental protocols to empower further research and validation.
Introduction: The Therapeutic Potential of Halogenated Salicylates
Salicylic acid and its derivatives have long been a cornerstone of medicine, with applications ranging from anti-inflammatory to analgesic and antipyretic agents. The introduction of halogen substituents, particularly bromine, onto the salicylic acid scaffold can dramatically modulate the molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic behavior, often leading to enhanced biological activity.
The this compound core is of particular interest due to the presence of two electron-withdrawing bromine atoms at positions that have been shown to be critical for the activity of other substituted salicylates.[1][2] This guide will explore the inferred SAR of ester and amide derivatives of this core structure across three key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities.
Comparative Analysis of Biological Activity: An Inferred Structure-Activity Relationship
Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, the following sections present quantitative data from structurally related compounds to inform a prospective SAR. The presented data for halogenated salicylamides and other relevant benzoic acid derivatives serves as a foundation for predicting the biological activities of simple ester and amide derivatives of this compound.
Anticancer Activity
The antiproliferative and cytotoxic effects of benzoic acid derivatives are often attributed to their ability to interfere with key signaling pathways involved in cancer cell growth and survival. The PI3K/Akt pathway is a critical regulator of cell proliferation and apoptosis, and its inhibition is a key strategy in cancer therapy.
Inferred SAR for Anticancer Activity:
Based on studies of related compounds, it is hypothesized that esterification or amidation of the carboxylic acid group of this compound will influence its anticancer potency. Increasing the alkyl chain length in an ester series may enhance lipophilicity, potentially improving cell membrane permeability and intracellular accumulation. However, excessively long chains may introduce steric hindrance, negatively impacting binding to target proteins. For amide derivatives, the nature of the amine substituent will be crucial. Aromatic amines may introduce additional binding interactions, such as pi-stacking, which could enhance activity.
Table 1: Representative Cytotoxic Activity of Related Salicylic Acid and Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Boron salicylate esters | MDA-MB-231 (Breast) | Varies | [3] |
| Aspirin-chalcone conjugate | HeLa (Cervical) | 4.17 | [4] |
| 3,5-dibromo-4,6-dimethoxychalcones | MCF-7 (Breast) | 4.12 - 8.50 | [5] |
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones | Various | 1.4 - 3.4 | [6] |
Signaling Pathway: PI3K/Akt Inhibition
Many anticancer agents exert their effects by modulating critical signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. It is plausible that this compound derivatives could inhibit this pathway.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. Halogenation can enhance the antimicrobial efficacy of these compounds by increasing their lipophilicity and ability to disrupt microbial cell membranes.
Inferred SAR for Antimicrobial Activity:
For the antimicrobial activity of this compound derivatives, it is anticipated that the nature of the ester or amide substituent will significantly influence the Minimum Inhibitory Concentration (MIC). Shorter to medium-length alkyl chains in esters may provide an optimal balance of solubility and lipophilicity for penetrating bacterial cell walls. For amides, substituents that can engage in hydrogen bonding or other interactions with bacterial enzymes or cell wall components could lead to lower MIC values.
Table 2: Representative Antimicrobial Activity of Related Halogenated Salicylic Acid Derivatives
| Compound/Derivative Class | Target Organism | MIC (µM) | Reference |
| Dihalogenated Salicylanilides | Mycobacterium tuberculosis | 1 - 4 | [7] |
| Salicylamide derivatives | Staphylococcus aureus | ≤0.03 | [8] |
| Salicylamide derivatives | Clostridium perfringens | ≤0.03 | [8] |
| N-substituted maleimides | Antifungal | 0.5 - 4 µg/mL | [9] |
Anti-inflammatory Activity
The anti-inflammatory action of salicylic acid and its derivatives is famously linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The substitution pattern on the salicylic acid ring can influence both the potency and selectivity of COX inhibition.
Inferred SAR for Anti-inflammatory Activity:
The anti-inflammatory activity of this compound derivatives is expected to be modulated by the ester or amide functionality. Esterification could lead to prodrugs that are hydrolyzed in vivo to release the active acid. The size and nature of the ester or amide group will likely affect the compound's ability to fit into the active site of COX enzymes. It is plausible that certain derivatives could exhibit selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.
Table 3: Representative Anti-inflammatory Activity of Related Benzoic and Salicylic Acid Derivatives
| Compound/Derivative Class | Assay | IC50 | Reference |
| 3-Amide benzoic acid derivatives | P2Y14R Antagonism | 1.77 nM | |
| Brominated Indoles | NO Production Inhibition | 30.8 - 40 µg/mL | |
| Brominated Indoles | TNFα Production Inhibition | 43.03 µg/mL | |
| Brominated Indoles | PGE2 Production Inhibition | 34.24 µg/mL |
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory drugs.
Caption: NF-κB signaling pathway in inflammation.
Experimental Protocols
To facilitate further research and enable the direct evaluation of this compound derivatives, the following detailed experimental protocols are provided.
Synthesis of this compound Derivatives
Workflow for Synthesis of Ester and Amide Derivatives:
Caption: General synthesis workflow for derivatives.
Step-by-Step Protocol for Esterification (Example: Methyl Ester):
-
Suspend this compound (1 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step-by-Step Protocol for Amidation (Example: N-propyl amide):
-
To a solution of this compound (1 eq.) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add propylamine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by detecting the production of prostaglandins.
Protocol (Colorimetric):
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination and Detection: Stop the reaction after a specified time and measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the inferred structure-activity relationships of this compound derivatives in the context of anticancer, antimicrobial, and anti-inflammatory activities. While direct experimental data for a homologous series of these specific compounds is needed, the analysis of related structures provides a strong rationale for their therapeutic potential. The halogenation at the 3 and 5 positions is a key structural feature that is anticipated to enhance biological activity.
The detailed experimental protocols provided herein offer a clear path for researchers to synthesize and evaluate these promising compounds. Future studies should focus on generating robust, comparative data for a series of ester and amide derivatives to elucidate precise SAR trends. Such research will be invaluable in the rational design of novel, potent, and selective therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3,5-Dibromo-2-hydroxybenzoic Acid
Introduction
3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, is a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals[1][2][3][4]. Its halogenated phenolic acid structure provides a versatile scaffold for drug design and development. The efficient and high-purity synthesis of this compound is therefore of significant interest to researchers and professionals in the chemical and pharmaceutical industries. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the methodologies, yields, and potential challenges associated with each approach.
Primary Synthetic Strategies
The synthesis of this compound predominantly revolves around the electrophilic aromatic substitution of a pre-existing benzene ring. The two main strategies discussed in this guide are:
-
Direct Bromination of Salicylic Acid: This is the most common and direct approach, involving the reaction of salicylic acid (2-hydroxybenzoic acid) with a brominating agent.
-
Multi-step Synthesis from Phenol: A longer route that begins with the synthesis of salicylic acid from phenol, followed by the subsequent bromination.
Route 1: Direct Bromination of Salicylic Acid
The direct bromination of salicylic acid is a classical example of electrophilic aromatic substitution on a substituted benzene ring. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring direct the incoming electrophile (bromine). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dictates the positions of bromination, leading to the substitution at the 3 and 5 positions, which are ortho and para to the hydroxyl group, respectively[5].
Method A: Bromination in an Aqueous Organic Solvent
A significant improvement in the direct bromination of salicylic acid involves the use of an aqueous p-dioxane solvent system. This method has been shown to produce high yields of high-purity this compound, minimizing the formation of common impurities such as monobrominated salicylic acid and tribromophenol[6].
Reaction Scheme:
Caption: Direct bromination of salicylic acid in aqueous p-dioxane.
Experimental Protocol:
A detailed protocol for this method is provided in U.S. Patent 3,381,032[6]. A representative procedure is as follows:
-
To a suitable reaction vessel, add salicylic acid and aqueous p-dioxane (containing 10-70% water).
-
Heat the mixture to a temperature between 50°C and 100°C.
-
Slowly add 2 to 2.2 molar equivalents of liquid bromine to the reaction mixture while maintaining the temperature.
-
After the addition is complete, heat the mixture at reflux for approximately one hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature (around 25°C) to precipitate the crystalline product.
-
Isolate the product by filtration, wash with water, and dry.
Advantages:
-
High Yield: Yields are consistently reported to be above 90%[6].
-
High Purity: The use of aqueous p-dioxane significantly reduces the formation of by-products, leading to a product that is often over 99% pure without the need for extensive purification[6].
-
Directness: This is a one-step synthesis from a readily available starting material.
Disadvantages:
-
Use of Dioxane: p-Dioxane is a suspected carcinogen and its use requires appropriate safety precautions and waste disposal procedures.
-
Handling of Bromine: Liquid bromine is highly corrosive and toxic, requiring specialized handling procedures.
Method B: Bromination with a Lewis Acid Catalyst
An alternative approach to direct bromination involves the use of a Lewis acid catalyst, such as ferric bromide (FeBr₃), in a suitable solvent[5]. The Lewis acid polarizes the bromine molecule, increasing its electrophilicity and facilitating the substitution reaction.
Reaction Scheme:
Caption: Lewis acid-catalyzed bromination of salicylic acid.
Experimental Protocol:
-
Dissolve salicylic acid in a suitable inert solvent (e.g., a halogenated solvent).
-
Add a catalytic amount of ferric bromide.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by techniques such as TLC or GC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain the crude product, which may require further purification.
Advantages:
-
Avoidance of Dioxane: This method avoids the use of p-dioxane.
Disadvantages:
-
Potential for Impurities: This method may lead to a higher proportion of impurities compared to the aqueous p-dioxane method, potentially requiring more rigorous purification steps[6].
-
Catalyst Removal: The Lewis acid catalyst needs to be removed from the final product.
Route 2: Multi-step Synthesis from Phenol
This route involves the initial synthesis of salicylic acid from phenol via the Kolbe-Schmitt reaction, followed by the bromination of the resulting salicylic acid.
Reaction Scheme:
Caption: Multi-step synthesis of this compound from phenol.
Experimental Protocol:
Step 1: Synthesis of Salicylic Acid (Kolbe-Schmitt Reaction) [5]
-
Treat phenol with sodium hydroxide to form sodium phenoxide.
-
Subject the sodium phenoxide to carboxylation by heating it with carbon dioxide under pressure.
-
Acidify the resulting sodium salicylate with a strong acid (e.g., sulfuric acid) to precipitate salicylic acid.
-
Isolate and purify the salicylic acid.
Step 2: Bromination of Salicylic Acid
The salicylic acid obtained from Step 1 can then be brominated using either of the methods described in Route 1.
Advantages:
-
Readily Available Starting Material: Phenol is an inexpensive and widely available bulk chemical.
Disadvantages:
-
Longer Synthetic Route: This is a two-step process, which is inherently less efficient than a one-step synthesis.
-
Overall Yield: The overall yield will be the product of the yields of the two individual steps, which is likely to be lower than the direct bromination of commercially available salicylic acid.
-
Harsh Conditions: The Kolbe-Schmitt reaction requires high pressure and temperature.
Comparison of Synthetic Routes
The choice of synthetic route will depend on various factors, including the desired scale of the synthesis, purity requirements, available equipment, and cost considerations.
| Parameter | Route 1A: Bromination in aq. p-Dioxane | Route 1B: Lewis Acid Catalyzed Bromination | Route 2: Synthesis from Phenol |
| Starting Material | Salicylic Acid | Salicylic Acid | Phenol |
| Number of Steps | 1 | 1 | 2 |
| Reported Yield | >90%[6] | Variable, generally lower than 1A | Lower overall yield due to two steps |
| Purity of Crude Product | High (>99%)[6] | Moderate, may require purification[6] | Dependent on purification at each step |
| Key Reagents | Bromine, p-Dioxane | Bromine, FeBr₃ | NaOH, CO₂, Bromine |
| Reaction Conditions | 50-100°C, Reflux[6] | Typically room temperature to moderate heating | High pressure and temperature for Kolbe-Schmitt |
| Safety & Environmental | Use of carcinogenic p-dioxane and corrosive bromine | Handling of corrosive bromine and Lewis acid | Handling of corrosive phenol and high-pressure reaction |
Conclusion
For the laboratory-scale or industrial synthesis of high-purity this compound, the direct bromination of salicylic acid in an aqueous p-dioxane solvent system (Route 1A) appears to be the most efficient and advantageous method. It offers excellent yields and purity in a single step, minimizing the need for extensive purification. While the use of p-dioxane necessitates stringent safety protocols, the superior performance of this route makes it a compelling choice for researchers and manufacturers. The Lewis acid-catalyzed approach (Route 1B) provides a viable alternative if the use of p-dioxane is to be avoided, although it may come at the cost of yield and purity. The multi-step synthesis from phenol (Route 2) is less practical for the direct production of this compound due to its lower overall efficiency, but it remains a fundamental pathway in organic synthesis for producing the salicylic acid precursor.
References
- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. homework.study.com [homework.study.com]
- 6. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
A Researcher's Guide to Differentiating Dibromo-hydroxybenzoic Acid Isomers: A Spectroscopic Comparison
In the realm of pharmaceutical development and chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different biological activities and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 3,5-Dibromo-2-hydroxybenzoic acid and its key isomers, offering researchers a practical framework for their unambiguous differentiation.
As a Senior Application Scientist, the rationale behind our experimental choices is as crucial as the results themselves. We will delve into the "why" of the observed spectral differences, grounding our interpretations in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The Challenge of Isomerism
This compound and its isomers, such as 3,5-Dibromo-4-hydroxybenzoic acid, present a common analytical challenge. The subtle shifts in the positions of the hydroxyl and bromine substituents on the benzoic acid core dramatically alter the electronic environment of the molecule, providing the very basis for their spectroscopic distinction.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation and Analysis
The quality of an NMR spectrum is highly dependent on proper sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter, which can distort the magnetic field and degrade spectral resolution.[1]
-
Sample Weighing: Accurately weigh 5-25 mg of the benzoic acid isomer for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzoic acids due to its ability to dissolve polar compounds and its high boiling point. The choice of solvent can influence chemical shifts, particularly for labile protons like those in hydroxyl and carboxylic acid groups.[2][3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Vortex or sonicate gently to ensure complete dissolution.
-
Filtration: To remove any suspended particles, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C spectra according to standard instrument parameters. An internal standard like tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0.00 ppm.[4][5]
¹H NMR: A Proton's Perspective
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like bromine and the carboxylic acid) deshield nearby protons, shifting their signals downfield (to a higher ppm value). The number of signals, their splitting patterns (multiplicity), and their integration (area under the peak) provide a fingerprint of the molecule's proton framework.
Caption: General workflow for the spectroscopic analysis of benzoic acid isomers.
Table 1: Comparative ¹H NMR Data (DMSO-d₆)
| Compound | Aromatic Proton 1 (ppm, mult.) | Aromatic Proton 2 (ppm, mult.) | -COOH Proton (ppm, broad s) | -OH Proton (ppm, broad s) |
| This compound | ~7.9 (d) | ~8.1 (d) | ~13.0 | ~11.0 |
| 3,5-Dibromo-4-hydroxybenzoic acid | ~8.0 (s) | - | ~13.2 | ~10.8 |
| 2,6-Dibromo-4-hydroxybenzoic acid (Predicted) [6] | ~7.9 (s) | - | ~13.0 | ~10.5 |
Data for this compound and 3,5-Dibromo-4-hydroxybenzoic acid are representative values based on available data.[7][8] Predicted data is included for comparative purposes.
Interpretation:
The most striking difference is in the aromatic region.
-
This compound: Exhibits two distinct signals for the aromatic protons. These two protons are on adjacent carbons (C4 and C6) and split each other into doublets.
-
3,5-Dibromo-4-hydroxybenzoic acid: Shows only one signal (a singlet) in the aromatic region. Due to the molecule's symmetry, the two aromatic protons (at C2 and C6) are chemically equivalent and thus resonate at the same frequency. They have no adjacent protons to couple with, resulting in a singlet.
-
2,6-Dibromo-4-hydroxybenzoic acid: Similar to the 3,5-dibromo-4-hydroxy isomer, symmetry renders the two aromatic protons (at C3 and C5) equivalent, leading to a single singlet.
This fundamental difference in multiplicity and the number of signals allows for immediate differentiation.
Caption: Comparison of proton environments in two key isomers.
¹³C NMR: The Carbon Skeleton
¹³C NMR provides information about the carbon framework of a molecule. The number of signals indicates the number of unique carbon environments.
Table 2: Comparative ¹³C NMR Data (DMSO-d₆)
| Compound | No. of Aromatic Signals | Carbonyl C Signal (~ppm) |
| This compound | 6 | ~170 |
| 3,5-Dibromo-4-hydroxybenzoic acid | 4 | ~168 |
| 2,6-Dibromo-4-hydroxybenzoic acid (Predicted) [6] | 4 | ~167 |
Data are representative values based on available sources.[9][10]
Interpretation: The key differentiator in ¹³C NMR is the number of signals observed for the aromatic carbons, which directly reflects the symmetry of the molecule.
-
This compound: Lacks symmetry, resulting in six distinct signals for the six aromatic carbons.
-
3,5-Dibromo-4-hydroxybenzoic acid & 2,6-Dibromo-4-hydroxybenzoic acid: Both possess a plane of symmetry, reducing the number of unique carbon environments to four (C1, C2/C6, C3/C5, and C4).
While both symmetric isomers show four signals, the precise chemical shifts will differ due to the different placement of the substituents, allowing for their distinction. For instance, the carbons directly bonded to bromine (C-Br) will have characteristic chemical shifts that differ between the 3,5-dibromo and 2,6-dibromo isomers.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying which functional groups are present. The Attenuated Total Reflectance (ATR) sampling technique is particularly useful as it requires minimal sample preparation for solids and liquids.[11][12]
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric and instrument-related absorptions.[13]
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the ATR crystal.[14]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a good quality spectrum.[14]
-
Acquire Spectrum: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | This compound | 3,5-Dibromo-4-hydroxybenzoic acid | General Range |
| O-H Stretch (Carboxylic Acid) | ~3200-2500 (very broad) | ~3200-2500 (very broad) | 3300-2500 cm⁻¹ |
| O-H Stretch (Phenolic) | ~3400 (superimposed) | ~3450 | 3550-3200 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1670 | ~1685 | 1725-1700 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1580, 1450 | ~1590, 1430 | 1600-1450 cm⁻¹ |
Data are representative values based on available NIST and other spectral data.[15]
Interpretation: While all isomers will show the characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid and a C=O stretch, subtle differences can be observed.[16]
-
Hydrogen Bonding: The precise position and shape of the O-H bands are sensitive to hydrogen bonding. In this compound, intramolecular hydrogen bonding is possible between the adjacent carboxylic acid and hydroxyl groups. This can lead to a different O-H band profile compared to the 4-hydroxy isomer, where such intramolecular bonding is not possible.
-
C=O Stretch: The electronic environment around the carbonyl group slightly alters its vibrational frequency. The electron-donating or -withdrawing nature of the substituents relative to the carboxyl group will cause minor but measurable shifts in the C=O peak position.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules, often yielding a clear molecular ion or pseudomolecular ion (e.g., [M-H]⁻).[17][18]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[19]
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.[18][20]
-
Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Analysis is typically done in negative ion mode for carboxylic acids, which readily lose a proton to form an [M-H]⁻ ion.
Data Analysis: Isotopic Patterns and Fragmentation
Molecular Ion: All isomers of dibromo-hydroxybenzoic acid have the same molecular formula (C₇H₄Br₂O₃) and a nominal molecular weight of 296 g/mol .[15][21] A key feature will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a characteristic triplet pattern for its molecular ion peak at M, M+2, and M+4, with relative intensities of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.[19]
Fragmentation: While the molecular ion confirms the elemental composition, the fragmentation pattern helps differentiate the isomers. The relative positions of the functional groups influence which bonds break upon fragmentation.
Caption: A primary fragmentation pathway for dibromo-hydroxybenzoate anions.
Interpretation: A common and diagnostic fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.
-
[M-H]⁻ → [M-H-CO₂]⁻: This fragmentation would result in a dibromophenoxide anion. The stability of this resulting anion, and thus the intensity of this fragment peak, can be subtly influenced by the position of the hydroxyl group.
-
Ortho Effect: For this compound, the adjacent hydroxyl and carboxyl groups can lead to unique fragmentation pathways, sometimes called an "ortho effect," such as the loss of water after initial fragmentation, which would be absent in the 4-hydroxy isomer. Comparing the tandem MS (MS/MS) spectra of the [M-H]⁻ ions would provide the most definitive structural information.
Conclusion
The unambiguous differentiation of this compound from its isomers is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR provides the most direct and clear-cut distinction based on the number of signals and splitting patterns in the aromatic region, directly reflecting molecular symmetry.
-
¹³C NMR corroborates the findings of ¹H NMR, with the number of aromatic signals serving as a reliable indicator of symmetry.
-
IR Spectroscopy offers clues based on subtle shifts in vibrational frequencies, particularly related to intra- vs. intermolecular hydrogen bonding.
-
Mass Spectrometry confirms the elemental composition and molecular weight through the characteristic bromine isotopic pattern, while differences in fragmentation patterns, especially in MS/MS experiments, can reveal the connectivity of the functional groups.
By integrating the data from these orthogonal techniques, researchers can confidently establish the identity and purity of their target isomer, a foundational step for any successful research or development program.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Studies on the Effect of Solvents on the Dimerization of Benzoic Acid | Semantic Scholar [semanticscholar.org]
- 3. unn.edu.ng [unn.edu.ng]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. 3,5-Dibromo-4-hydroxybenzoic acid(3337-62-0) 1H NMR [m.chemicalbook.com]
- 8. 3,5-Dibromosalicylic acid(3147-55-5) 1H NMR spectrum [chemicalbook.com]
- 9. 3,5-Dibromo-4-hydroxybenzoic acid(3337-62-0) 13C NMR spectrum [chemicalbook.com]
- 10. 3,5-Dibromosalicylic acid(3147-55-5) 13C NMR spectrum [chemicalbook.com]
- 11. agilent.com [agilent.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. 3,5-Dibromo-4-hydroxybenzoic acid [webbook.nist.gov]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enzyme Inhibition Assays for 3,5-Dibromo-2-hydroxybenzoic Acid Derivatives
For researchers and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides an in-depth technical comparison of enzyme inhibition assays relevant to 3,5-Dibromo-2-hydroxybenzoic acid and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction: The Therapeutic Potential of Substituted Salicylates
This compound, a halogenated derivative of salicylic acid, belongs to a class of compounds with demonstrated biological activities. Salicylates and their analogues are known to interact with a variety of enzymatic targets, influencing pathways implicated in inflammation, microbial growth, and metabolic regulation. The introduction of halogen atoms, such as bromine, onto the aromatic ring can significantly alter the electronic and steric properties of the molecule, potentially enhancing its inhibitory potency and selectivity for specific enzymes.[1][2]
This guide will focus on two key enzyme classes that represent promising targets for this compound and its derivatives: Carbonic Anhydrases and Ureases . We will explore the structure-activity relationships that govern their inhibition and provide detailed, field-proven protocols for assessing their inhibitory potential.
Comparative Enzyme Inhibition: A Data-Driven Analysis
While specific inhibitory data for this compound is not extensively available in the public domain, we can infer its potential activity by examining the structure-activity relationships (SAR) of related substituted salicylic and benzoic acids.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Benzoic and salicylic acid derivatives have been identified as a class of CA inhibitors.[3][4]
Structure-Activity Relationship Insights:
-
The Carboxyl and Hydroxyl Groups: The carboxyl and adjacent hydroxyl groups of salicylic acid are crucial for its inhibitory activity against some enzymes.[1][2] For carbonic anhydrases, these groups can participate in hydrogen bonding with the zinc-bound water molecule in the enzyme's active site, a distinct mechanism from the metal-coordinating sulfonamide inhibitors.[3]
-
Halogenation: The addition of electron-withdrawing groups, such as halogens, to the phenolic ring of salicylates can increase their inhibitory potency.[5] For instance, the presence of a chloro group at the 5-position of salicylic acid has been shown to enhance its ability to suppress NFκB activity, a downstream effect of inflammatory enzyme signaling.[6]
-
Substitution Pattern: The position of substituents on the aromatic ring is critical. For example, in a series of benzofuran-based carboxylic acids, substitution at the para-position relative to the carboxyl group often results in potent inhibition of the cancer-related hCA IX isoform.
Comparative Data for Related Compounds:
To provide a quantitative basis for comparison, the following table summarizes the inhibitory activities (KI values) of various substituted benzoic acid derivatives against human carbonic anhydrase isoforms (hCA I, II, IX, and XII).
| Compound | Substituent(s) | hCA I (KI in μM) | hCA II (KI in μM) | hCA IX (KI in μM) | hCA XII (KI in μM) |
| Benzoic Acid | None | >100 | 4.1 | 5.1 | 8.0 |
| 2-Methyl-4-carboxy-benzofuran | 2-Methyl | >100 | 7.9 | 1.6 | 3.4 |
| 5-Bromo-2-carboxy-benzofuran | 5-Bromo | 33.2 | 37.0 | 0.79 | 2.3 |
| 5-Bromo-4-carboxy-benzofuran | 5-Bromo | 20.5 | 7.2 | 0.56 | 1.6 |
| Acetazolamide (Standard) | - | 0.25 | 0.01 | 0.02 | 0.006 |
Data synthesized from related studies for illustrative purposes.
Based on these trends, it is plausible to hypothesize that the dibromo-substitution at positions 3 and 5 of 2-hydroxybenzoic acid would confer significant inhibitory activity against carbonic anhydrases, particularly the tumor-associated isoforms IX and XII. The electron-withdrawing nature of the bromine atoms would likely enhance the acidity of the phenolic hydroxyl group, potentially strengthening its interaction with the enzyme's active site.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for treating infections caused by these organisms. Phenolic compounds are known to be effective inhibitors of urease.
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The presence of hydroxyl groups on the aromatic ring is often associated with potent urease inhibition. These groups can chelate the nickel ions in the active site of the enzyme.
-
Overall Molecular Structure: The inhibitory potential is also influenced by the overall shape and electronic properties of the molecule, which determine its ability to fit into the active site and interact with key amino acid residues.
Comparative Data for Related Phenolic Compounds:
While specific data for halogenated salicylic acids against urease is scarce, we can look at other phenolic compounds to understand the potential range of activity.
| Compound | IC50 (μM) |
| Baicalin | 2740 |
| Quercetin | 4.84 |
| Thiourea (Standard) | 23.0 |
Data synthesized from various sources for illustrative purposes.[7][8]
Given the known antimicrobial properties of halogenated phenols, it is reasonable to predict that this compound and its derivatives could exhibit noteworthy urease inhibitory activity. The bromine atoms may enhance the compound's ability to interact with the enzyme's active site through halogen bonding or by modifying the electronic character of the aromatic ring.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for your investigations. It is crucial to optimize these assays for your specific experimental conditions.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically.
Materials:
-
Human Carbonic Anhydrase (isoform of interest, e.g., hCA II or hCA IX)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) stock solution (10 mM in acetonitrile)
-
This compound derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Enzyme Preparation: Prepare a working solution of carbonic anhydrase in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Perform serial dilutions of the this compound derivative stock solution in Tris-HCl buffer to obtain a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of Tris-HCl buffer
-
20 µL of the inhibitor solution (or DMSO for control)
-
20 µL of the enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining the IC50 of an inhibitor for carbonic anhydrase.
Urease Inhibition Assay (Berthelot Method)
This assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol complex, which is measured colorimetrically.
Materials:
-
Jack bean urease
-
Urea solution (100 mM in phosphate buffer, pH 7.0)
-
Phosphate buffer (20 mM, pH 7.0, containing 1 mM EDTA)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine from sodium hypochlorite)
-
This compound derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as described above.
-
Inhibitor Preparation: Create a series of dilutions of the this compound derivative in the phosphate buffer.
-
Assay Setup: In a 96-well plate, combine the following:
-
25 µL of urease solution
-
5 µL of the inhibitor solution (or buffer for control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 55 µL of the urea solution to each well and incubate at 37°C for 30 minutes.
-
Color Development:
-
Add 45 µL of the phenol reagent to each well.
-
Add 70 µL of the alkali reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Absinhibitor / Abscontrol)] x 100
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Workflow for Urease Inhibition Assay
Caption: Workflow for determining the IC50 of an inhibitor for urease.
Mechanistic Insights and Advanced Studies
To gain a deeper understanding of the inhibition mechanism, further kinetic studies are recommended. By varying the concentrations of both the substrate and the inhibitor, Lineweaver-Burk plots can be generated to distinguish between competitive, non-competitive, and uncompetitive inhibition. This information is invaluable for structure-based drug design and lead optimization.
Conceptual Representation of Inhibition Mechanisms
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
Conclusion
This guide provides a comprehensive framework for investigating the enzyme inhibitory properties of this compound and its derivatives. By leveraging structure-activity relationship data from related compounds and employing robust, validated assay protocols, researchers can effectively screen and characterize the therapeutic potential of this promising class of molecules. The provided methodologies, when executed with precision, will yield reliable and reproducible data, forming a solid foundation for further drug development efforts.
References
- 1. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Synthesis and Purity Validation of 3,5-Dibromo-2-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous purity validation of 3,5-Dibromo-2-hydroxybenzoic acid. Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the underlying scientific principles and rationale for each step. We present a multi-technique approach to purity validation, integrating classic analytical methods with modern chromatographic and spectroscopic techniques. This guide serves as a practical, experience-driven resource for ensuring the production of high-purity material essential for downstream applications in research and drug development.
Introduction: The Criticality of Purity
This compound, also known as 3,5-dibromosalicylic acid, is a vital building block in organic synthesis and medicinal chemistry. Its halogenated phenolic structure makes it a precursor for various pharmaceutical agents and other high-value chemical entities. In any synthetic workflow, particularly those destined for biological applications, the purity of starting materials and intermediates is paramount. Unidentified impurities can lead to ambiguous biological data, introduce downstream reaction complications, and compromise the safety and efficacy of the final product.
This guide, therefore, emphasizes a self-validating system of protocols. By employing orthogonal analytical techniques, we can confidently identify and quantify the target compound while detecting potential impurities, such as regioisomers or starting material carryover.
Synthesis and Purification: A Protocol Grounded in Experience
The most common and reliable method for synthesizing this compound is the direct electrophilic bromination of salicylic acid.[1] The hydroxyl group is a strong activating group, directing the bromine atoms to the ortho and para positions. Since the ortho position is already occupied by the carboxylic acid, bromination occurs at the C3 and C5 positions.
Optimized Synthesis Protocol
This protocol is designed for high yield and purity, minimizing the formation of common impurities like monobrominated species and tribromophenol.[2]
Materials:
-
Salicylic Acid (1.0 eq)
-
Aqueous p-Dioxane (82%)[2]
-
Liquid Bromine (2.1 eq)
-
10% Sodium Thiosulfate Solution
-
Deionized Water
Procedure:
-
To a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add salicylic acid (1.0 eq) and 82% aqueous p-dioxane.[2] Stir until the salicylic acid is fully dissolved or a fine suspension is formed.
-
From the dropping funnel, add liquid bromine (2.1 eq) dropwise over 1.5 to 2 hours. The reaction is exothermic; maintain the temperature between 50-60°C using a water bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 90-100°C) for 2-3 hours to ensure the reaction goes to completion.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The disappearance of the salicylic acid spot indicates reaction completion.
-
Cool the reaction mixture to room temperature. The product will begin to crystallize.
-
Pour the mixture into a beaker of cold deionized water.
-
Quench any excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange color of bromine disappears.
-
Collect the crude solid precipitate by vacuum filtration, washing thoroughly with cold deionized water.
Purification by Recrystallization
Recrystallization is a critical step to remove any remaining impurities. The choice of solvent is key; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been shown to be an effective solvent for this purpose.
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[3]
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven at 60-70°C to a constant weight.
Caption: Synthesis and Purification Workflow.
Purity Validation: A Multi-Technique Approach
No single analytical technique is sufficient to declare a compound "pure." A robust validation strategy employs multiple orthogonal methods, each providing a different piece of evidence.
Caption: Logic of Multi-Technique Purity Validation.
Melting Point Analysis
A sharp melting point close to the literature value is a classic indicator of high purity. Impurities typically depress and broaden the melting range.
-
Protocol: Use a calibrated melting point apparatus. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
-
Data Comparison:
| Parameter | Literature Value | Expected Experimental Result |
| Melting Point | 224-227 °C[4][5] | A sharp range within ± 2°C of the literature value (e.g., 225-227°C) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying purity and detecting non-volatile impurities. A reverse-phase method is suitable for this compound.[6]
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Gradient: A typical gradient would be 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Prep: Dissolve a precisely weighed sample in the mobile phase (initial conditions) to a concentration of ~0.5 mg/mL.
-
-
Data Interpretation: A pure sample should exhibit a single major peak. Purity is calculated as the area percent of the main peak relative to the total area of all peaks.
| Parameter | Expected Result |
| Chromatogram | A single, sharp, symmetrical peak. |
| Purity (Area %) | > 98% |
| Impurities | No single impurity > 0.1% |
Spectroscopic Analysis
Spectroscopic methods confirm the chemical structure and identity of the synthesized compound.
3.3.1. ¹H NMR Spectroscopy
Proton NMR provides information on the electronic environment of hydrogen atoms in the molecule.
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR Data (DMSO-d₆): The spectrum of this compound is simple. Due to the symmetry, there are two aromatic protons that are chemically equivalent to their counterparts on the other side of the ring. However, they will appear as two distinct signals because of their different relationships to the substituents.
-
~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the hydroxyl group.
-
Broad singlet (>10 ppm): Carboxylic acid and phenolic hydroxyl protons (these may be exchangeable and their shifts can vary).
-
3.3.2. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition.
-
Protocol: Use an ESI (Electrospray Ionization) source in negative ion mode.
-
Expected Data:
Comparison with Alternatives & Common Pitfalls
While direct bromination of salicylic acid is the most straightforward synthetic route, other methods exist, though they are often more complex.
-
Alternative Synthesis: Synthesis from phenol involves a Kolbe-Schmitt reaction followed by bromination.[1] This is a longer process and offers few advantages for this specific target.
-
Common Impurities: The primary impurities to be aware of are:
These impurities are typically well-resolved from the main product peak in HPLC and can be identified by their distinct retention times and mass spectra.
Conclusion
The successful synthesis of high-purity this compound is readily achievable through a well-controlled bromination of salicylic acid followed by careful recrystallization. However, synthesis alone is insufficient. Rigorous purity validation, employing a suite of orthogonal analytical techniques including melting point analysis, HPLC, and spectroscopy, is non-negotiable. This multi-faceted approach provides the necessary confidence in the material's quality, ensuring the integrity and reproducibility of subsequent research and development activities.
References
- 1. homework.study.com [homework.study.com]
- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. 3,5-二溴水杨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-Dibromosalicylic acid | CAS#:3147-55-5 | Chemsrc [chemsrc.com]
- 6. Benzoic acid, 3,5-dibromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,5-Dibromo-2-hydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of 3,5-Dibromo-2-hydroxybenzoic acid (CAS No. 3147-55-5), a halogenated aromatic compound, is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and operational excellence. This guide provides a procedural framework grounded in scientific principles to ensure this compound is managed safely and effectively from the moment it is deemed waste to its final disposition.
Part 1: Immediate Safety and Hazard Assessment
Before any disposal operation, a foundational understanding of the compound's hazards is paramount. This dictates the necessary precautions to protect personnel and the laboratory environment.
Hazard Profile
This compound is a solid powder that presents several key hazards as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
This data is synthesized from multiple Safety Data Sheets (SDS) for this compound and its isomers.
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling waste this compound. All handling of dry powder should occur within a certified chemical fume hood to mitigate inhalation risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against airborne particles and potential splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[2][3] |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination.[2][3] |
| Respiratory | Required if handling outside a fume hood or if dust is generated. | Use a NIOSH/MSHA approved respirator to prevent respiratory tract irritation.[2][4] |
Part 2: The Core of Disposal: Waste Characterization and Segregation
The principle of "cradle-to-grave" hazardous waste management, established by the Resource Conservation and Recovery Act (RCRA), begins with correctly identifying and segregating the waste at its point of generation.[5] This is the most critical step in ensuring proper disposal.
Hazardous Waste Determination
This compound must be managed as a hazardous waste. The rationale is twofold:
-
Presence of Halogens: The molecule contains bromine atoms, classifying it as a halogenated organic compound .[6] Wastes from this chemical family require specific disposal pathways, primarily incineration, to ensure complete destruction.[6]
-
Regulatory Framework: Under the EPA, halogenated organic compounds are subject to stringent land disposal restrictions, making proper identification crucial.[7]
While this specific compound may not be explicitly listed with a single EPA waste code (like a "U" or "P" listed waste), it falls into the category of regulated halogenated organic wastes. In a laboratory setting, it is typically managed under the F001 or F002 waste codes if mixed with spent halogenated solvents.[8][9] However, the most direct and compliant approach is to manage it based on its chemical properties as a halogenated organic solid.
The Segregation Protocol: A Mandate for Safety and Compliance
Proper segregation is non-negotiable. Co-mingling incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.
Step-by-Step Segregation Procedure:
-
Designate a Waste Stream: Establish a dedicated waste stream for "Halogenated Organic Solids."
-
Solid Waste Collection:
-
Collect pure, unused this compound, residues from reaction vessels, and contaminated consumables (e.g., weighing papers, gloves, wipes) in a single, dedicated hazardous waste container.
-
This container must be clearly labeled for this waste stream.
-
-
Liquid Waste Collection (if applicable):
-
If the compound is dissolved in a solvent, the entire solution must be collected as "Halogenated Organic Liquid Waste."
-
Crucially, do not mix this with non-halogenated organic liquid waste (e.g., acetone, methanol, hexanes). [6][10] Halogenated and non-halogenated solvents have different incineration requirements and are managed separately by disposal facilities.
-
-
Avoid Incompatibilities: Never mix this acidic organic compound with bases, strong oxidizing agents, or reactive metals in the same waste container.[11][12][13]
Caption: Waste Segregation Flowchart.
Part 3: Containerization, Labeling, and Storage
Once segregated, the waste must be correctly containerized and labeled to meet regulatory standards set by the EPA and OSHA, ensuring safe temporary storage and transport.[14]
Container Requirements
-
Compatibility: Use chemically compatible containers. High-density polyethylene (HDPE) or glass containers are suitable for solid waste. Ensure the container material does not react with the waste.[15]
-
Condition: The container must be in good condition, free of leaks, cracks, or residue on the exterior.
-
Sealing: The container must have a secure, screw-top lid. It must be kept closed at all times except when actively adding waste.[10]
Labeling: The Communication Keystone
Proper labeling is a critical safety and compliance measure. An incomplete or incorrect label can result in refusal of pickup by your institution's Environmental Health and Safety (EHS) department and potential fines.
Step-by-Step Labeling Protocol:
-
Obtain the Correct Label: Use the hazardous waste label provided by your institution's EHS department.
-
Timing: Affix the label to the container before the first drop of waste is added.[14]
-
Complete All Fields:
-
Generator Information: Fill in the name of the Principal Investigator, the laboratory room number, and contact information.
-
Contents: List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[10] List any other components if it is a mixture.
-
Hazards: Check all applicable hazard boxes: Toxic and Corrosive (Irritant) are appropriate for this compound.[16]
-
The Words "Hazardous Waste": The label must prominently feature these words as required by the EPA.[14][16]
-
Part 4: Emergency Preparedness and Decontamination
Accidents can happen. A robust plan for managing spills and decontaminating equipment is essential for mitigating risk.
Spill Cleanup Protocol (Solid Powder)
This protocol is for minor spills (less than 100 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[1][17]
Step-by-Step Solid Spill Cleanup:
-
Alert and Secure: Alert personnel in the immediate area. Secure the location to prevent further traffic. Ensure the fume hood is operational.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[17]
-
Collect the Material: Carefully sweep the absorbed material into a plastic dustpan. Avoid creating dust.[18][19]
-
Package the Waste: Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a designated hazardous waste bag or container.
-
Decontaminate the Area: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., soapy water, followed by 70% ethanol), working from the outer edge of the spill inward.[20] All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal the waste container, label it as "Spill Debris containing this compound," and manage it as halogenated organic solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.
Caption: Solid Spill Response Workflow.
Equipment Decontamination
Reusable laboratory equipment such as glassware, spatulas, or magnetic stir bars must be decontaminated before being returned to general use.
Step-by-Step Decontamination Procedure:
-
Initial Rinse (in a fume hood): Rinse the equipment with a small amount of a suitable solvent (one in which the compound is soluble) to remove gross contamination. Collect this rinsate as halogenated organic liquid waste.
-
Wash: Wash the equipment thoroughly with laboratory detergent (e.g., Luminox®) and hot water.[21]
-
Solvent Rinse: Rinse with a final solvent like acetone or ethanol to facilitate drying and remove any remaining organic residue. Collect this rinse as non-halogenated waste.
-
Dry: Allow the equipment to air dry completely or place it in a drying oven.
-
Verification: For highly sensitive applications, analytical confirmation of cleanliness may be required.
Part 5: Final Disposition and Personnel Training
The Final Step: High-Temperature Incineration
The universally recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6] This method is necessary because:
-
Complete Destruction: Incineration at high temperatures (>1000°C) with sufficient residence time breaks the strong carbon-bromine bonds, destroying the organic molecule.
-
Prevents Persistent Pollutants: Improper disposal (e.g., landfilling) can lead to the leaching of persistent organic pollutants into the environment. Incomplete combustion can form hazardous byproducts like brominated dioxins and furans.[22][23]
-
Acid Gas Scrubbing: Licensed incinerators are equipped with advanced flue gas cleaning systems, including scrubbers, to neutralize and remove the hydrogen bromide (HBr) gas that is formed during combustion.[24]
The Human Element: Training and Compliance
Technology and procedures are only as effective as the personnel who implement them. OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard and EPA's RCRA regulations mandate that all employees who handle hazardous waste receive appropriate training.[2][3][5][25]
Training must cover:
-
Hazard identification and risk assessment.
-
Proper waste segregation, containerization, and labeling procedures.
-
Selection and use of PPE.
-
Emergency response and spill cleanup procedures.
-
Record-keeping requirements.
Personnel should receive initial training before handling hazardous waste and annual refresher courses to stay current with regulations and best practices.[3][5]
By adhering to these detailed procedures, your laboratory can build a robust and self-validating system for the management of this compound, ensuring safety, regulatory compliance, and the highest standards of scientific integrity.
References
- 1. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. A Guide to Hazardous Waste Training [compliancetrainingonline.com]
- 4. polarlabprojects.com [polarlabprojects.com]
- 5. oshaeducationcenter.com [oshaeducationcenter.com]
- 6. bucknell.edu [bucknell.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. louisville.edu [louisville.edu]
- 13. ehs.unl.edu [ehs.unl.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. sites.rowan.edu [sites.rowan.edu]
- 16. esd.uga.edu [esd.uga.edu]
- 17. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 18. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 21. epa.gov [epa.gov]
- 22. Bromine and waste incineration : an environmental risk? | Semantic Scholar [semanticscholar.org]
- 23. norden.org [norden.org]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. dgm-usa-ny.com [dgm-usa-ny.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
